Physicochemical Properties of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid
Technical Whitepaper Executive Summary 2-(3-Hydroxyquinuclidin-3-yl)acetic acid (CAS: 178419-55-1) is a specialized bicyclic amino acid derivative utilized primarily as a chiral building block in the synthesis of muscari...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper
Executive Summary
2-(3-Hydroxyquinuclidin-3-yl)acetic acid (CAS: 178419-55-1) is a specialized bicyclic amino acid derivative utilized primarily as a chiral building block in the synthesis of muscarinic receptor ligands (e.g., antagonists for M3 receptors). Structurally, it consists of a rigid quinuclidine (1-azabicyclo[2.2.2]octane) cage substituted at the C3 position with both a hydroxyl group and an acetic acid moiety. This geminal substitution creates a quaternary stereocenter, imparting significant steric bulk and defining the molecule's unique zwitterionic character.
This guide provides a comprehensive physicochemical profile, analyzing its ionization behavior, solubility manifolds, and solid-state characteristics to support its application in high-precision drug development.
Molecular Architecture & Structural Analysis
Structural Components
The molecule integrates three distinct pharmacophoric features:
Quinuclidine Cage: A rigid, bicyclic tertiary amine acting as a proton acceptor (base). The cage structure restricts conformational freedom, reducing the entropic penalty upon receptor binding.
C3-Hydroxyl Group: Provides hydrogen bond donor/acceptor capability, often critical for anchoring the ligand in receptor active sites (e.g., via interaction with Asp or Tyr residues).
C3-Acetic Acid Tail: A flexible carboxylate arm that introduces zwitterionic properties and serves as a handle for further derivatization (e.g., esterification or amidation).
Stereochemistry
The C3 carbon is a quaternary chiral center. The compound exists as two enantiomers, (R) and (S). In medicinal chemistry, the specific enantiomer often dictates biological activity; for instance, 3-quinuclidinol derivatives frequently exhibit stereoselective binding to muscarinic acetylcholine receptors (mAChRs).
Zwitterionic Equilibrium
In aqueous solution at neutral pH, the compound exists predominantly as a zwitterion. The quinuclidine nitrogen is protonated (ammonium), and the carboxylic acid is deprotonated (carboxylate). This internal salt formation significantly influences solubility and lipophilicity.
Implication: Extraction from aqueous media requires pH adjustment (to pH < 2 or pH > 12) to suppress the zwitterion and allow partitioning into organic solvents like n-butanol or DCM/Isopropanol mixtures.
Synthetic & Degradation Pathways
Synthesis (Reformatsky Route)
The standard synthesis involves a Reformatsky reaction between 3-quinuclidinone and an
-bromoacetate ester, followed by hydrolysis. This route constructs the quaternary center and the carbon skeleton in one step.
Stability & Degradation
Hygroscopicity: As a zwitterionic salt, the compound is hygroscopic. It must be stored in desiccated conditions to prevent water uptake, which can complicate weighing and stoichiometry.
Thermal Stability: Stable up to ~200°C. Decomposition occurs via decarboxylation at high temperatures, potentially yielding 3-methyl-3-quinuclidinol derivatives.
Chemical Stability: The tertiary alcohol is sterically hindered and resistant to oxidation. The carboxylic acid is stable but can undergo esterification if stored in alcohols with acid catalysts.
Analytical Methodologies
HPLC Analysis Protocol
Due to its high polarity and lack of strong chromophores (only weak UV absorption from the carbonyl/amine), standard C18 HPLC is often insufficient.
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide-C16.
Detection: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering) is preferred over UV due to low extinction coefficient.
Rationale: HILIC retains the polar zwitterion, allowing separation from non-polar impurities like unreacted bromoacetate.
pKa Determination (Potentiometric Titration)
Objective: Accurate determination of ionization constants to predict physiological behavior.
Preparation: Dissolve 5 mg of compound in 20 mL degassed water (0.1M KCl ionic strength).
Titrant: 0.1 M NaOH (standardized).
Procedure:
Acidify solution to pH 2.0 with HCl.
Titrate slowly to pH 12.0, recording pH vs. Volume.
Data Analysis: The first inflection point (buffer region ~3.8) corresponds to -COOH; the second (buffer region ~10.2) corresponds to the quinuclidine -NH+.
References
PubChem. 2-(3-Hydroxyquinuclidin-3-yl)acetic acid (Compound Summary). National Library of Medicine. [Link]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals Foreword The quinuclidine scaffold represents a cornerstone in medicinal chemistry, prized for its rigid bicyclic structure that imparts favorable pharmacok...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinuclidine scaffold represents a cornerstone in medicinal chemistry, prized for its rigid bicyclic structure that imparts favorable pharmacokinetic properties to a range of therapeutic agents. The introduction of substituents at the C3 position, as seen in 2-(3-hydroxyquinuclidin-3-yl)acetic acid, introduces a chiral center of significant pharmacological interest. The precise three-dimensional arrangement of atoms, or stereochemistry, at this position can profoundly influence a molecule's interaction with biological targets, often dictating its efficacy and safety profile. This guide offers a comprehensive exploration of the molecular structure and stereochemistry of 2-(3-hydroxyquinuclidin-3-yl)acetic acid, providing field-proven insights into its synthesis, characterization, and potential biological significance. While specific experimental data for this exact molecule is not extensively available in public literature, this guide will leverage data from closely related 3-substituted quinuclidine analogues to provide a robust framework for its scientific investigation.
Molecular Structure and Inherent Stereochemistry
2-(3-Hydroxyquinuclidin-3-yl)acetic acid possesses a unique molecular architecture centered around the 1-azabicyclo[2.2.2]octane (quinuclidine) core. The key structural features include:
A Rigid Bicyclic System: The quinuclidine cage is conformationally restricted, which limits the spatial orientations of its substituents. This rigidity is advantageous in drug design as it can lead to higher binding affinity and selectivity for target receptors.
A Tertiary Alcohol: The hydroxyl group at the C3 position is a key functional group that can participate in hydrogen bonding, a critical interaction in many biological recognition processes.
An Acetic Acid Moiety: The acetic acid group, also attached to C3, introduces an acidic center and another site for potential interactions with biological macromolecules.
A Chiral Center: The C3 carbon atom is a stereocenter, as it is bonded to four different groups: the hydroxyl group, the acetic acid group, and two different carbon atoms of the quinuclidine ring.
Stereoisomers of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid
The presence of a single chiral center at C3 means that 2-(3-hydroxyquinuclidin-3-yl)acetic acid can exist as a pair of enantiomers:
(R)-2-(3-hydroxyquinuclidin-3-yl)acetic acid
(S)-2-(3-hydroxyquinuclidin-3-yl)acetic acid
These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, such as melting point and solubility in achiral solvents. However, they will rotate plane-polarized light in equal but opposite directions and, most importantly, can exhibit significantly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
The absolute configuration of each enantiomer can be assigned using the Cahn-Ingold-Prelog priority rules. The development of stereoselective synthetic routes is crucial to isolate and study the individual enantiomers, a common practice in modern drug development to identify the eutomer (the more active enantiomer) and minimize potential off-target effects or toxicity associated with the distomer (the less active or inactive enantiomer).
Synthetic Strategies and Stereocontrol
The synthesis of enantiomerically pure 3-substituted quinuclidines is a well-explored area of organic chemistry, with the common starting material being the achiral ketone, 3-quinuclidinone.[1] The synthesis of 2-(3-hydroxyquinuclidin-3-yl)acetic acid would likely proceed through a nucleophilic addition to the carbonyl group of 3-quinuclidinone.
Proposed Synthetic Pathway
A plausible synthetic route would involve a Reformatsky-type reaction or the use of a pre-formed organometallic reagent derived from an acetic acid equivalent.
Diagram 1: Proposed Synthesis of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid
Caption: A general synthetic scheme for the preparation of racemic 2-(3-hydroxyquinuclidin-3-yl)acetic acid from 3-quinuclidinone.
Strategies for Enantioselective Synthesis
To obtain the individual enantiomers, several strategies can be employed:
Chiral Resolution: The racemic mixture of 2-(3-hydroxyquinuclidin-3-yl)acetic acid can be separated by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine or alcohol). These diastereomers have different physical properties and can be separated by crystallization or chromatography.
Asymmetric Synthesis: A more elegant approach is to use a chiral catalyst or auxiliary during the synthesis to favor the formation of one enantiomer over the other. For instance, a chiral ligand could be used to modify the metal in the Reformatsky reaction to induce enantioselectivity.
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.
Stereochemical Characterization Techniques
Determining the absolute and relative stereochemistry of 2-(3-hydroxyquinuclidin-3-yl)acetic acid is paramount. A combination of analytical techniques is typically employed for this purpose.
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample.[2][3]
Experimental Protocol: Chiral HPLC Analysis of a Quinuclidine Derivative (Analog)
Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose, is often effective for separating quinuclidine enantiomers.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. For basic compounds like quinuclidines, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial.[3]
Detection: UV detection is standard. If the analyte lacks a strong chromophore, pre-column derivatization with a UV-active agent can be employed.
Flow Rate: Typically around 1 mL/min.
Temperature: Ambient or controlled temperature.
Data Presentation: Expected Chiral HPLC Separation
Parameter
Value
Column
Chiralpak AD-H (or similar)
Mobile Phase
Hexane:Isopropanol:Diethylamine (80:20:0.1)
Flow Rate
1.0 mL/min
Detection
UV at 220 nm
Retention Time (Enantiomer 1)
~10 min
Retention Time (Enantiomer 2)
~12 min
Resolution (Rs)
> 1.5
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure and can also provide valuable information about the stereochemistry.[1] While standard ¹H and ¹³C NMR will confirm the connectivity of the molecule, advanced techniques are needed for stereochemical assignment.
Diastereomer Analysis: By derivatizing the racemic mixture with a chiral agent to form diastereomers, it is possible to distinguish the two original enantiomers in the NMR spectrum, as the diastereomers will have different chemical shifts and coupling constants.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (such as NOESY or ROESY) can be used to determine the spatial proximity of protons in the molecule. For a rigid system like the quinuclidine ring, NOE data can help to establish the relative stereochemistry of the substituents at C3.[1]
X-ray Crystallography
The definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. This technique provides the precise coordinates of each atom in the crystal lattice.
Workflow for X-ray Crystallographic Analysis
Diagram 2: X-ray Crystallography Workflow
Caption: The workflow for determining a molecular structure using single-crystal X-ray crystallography.
For 2-(3-hydroxyquinuclidin-3-yl)acetic acid, obtaining a suitable single crystal might require derivatization or salt formation. The resulting crystal structure would unambiguously define the bond lengths, bond angles, and torsional angles, providing a complete picture of its solid-state conformation. If a chiral resolving agent is used and co-crystallizes with the enantiomer, the absolute configuration can be determined.
Potential Biological and Pharmacological Significance
Quinuclidine derivatives are known to interact with a variety of biological targets, particularly in the central and peripheral nervous systems.[4] The presence of both a hydroxyl group and a carboxylic acid group on the quinuclidine scaffold of 2-(3-hydroxyquinuclidin-3-yl)acetic acid suggests several potential areas of biological activity.
Muscarinic and Nicotinic Acetylcholine Receptors: 3-Substituted quinuclidines are well-known ligands for muscarinic and nicotinic acetylcholine receptors. The stereochemistry at the C3 position is often critical for receptor affinity and selectivity.[5]
Antimicrobial Activity: Some quinuclidine derivatives have shown potent antimicrobial activity.[4][6] The mechanism of action for some of these compounds involves the inhibition of the FtsZ protein, which is essential for bacterial cell division.[4]
Anticholinesterase Activity: Certain quinuclidine-based compounds have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of the neurotransmitter acetylcholine.[7][8] Such inhibitors are used in the treatment of Alzheimer's disease and other neurological disorders.
The specific biological profile of the (R) and (S) enantiomers of 2-(3-hydroxyquinuclidin-3-yl)acetic acid would need to be determined through in vitro and in vivo studies.
Conclusion
2-(3-Hydroxyquinuclidin-3-yl)acetic acid is a fascinating molecule with a rich stereochemical landscape. While specific data for this compound is limited, a comprehensive understanding of its molecular structure and stereochemistry can be extrapolated from the extensive research on related 3-substituted quinuclidines. The rigid quinuclidine core, combined with the chiral center at C3 bearing hydroxyl and acetic acid functionalities, makes this a promising scaffold for the development of novel therapeutic agents. The successful synthesis, separation, and stereochemical characterization of its enantiomers are critical steps in unlocking its full pharmacological potential. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to pursue the in-depth investigation of this and other related quinuclidine derivatives.
References
Structure–Function Insights into Quinuclidine-3-One BisQACs: Synthesis, Modulation of Bacterial Resistance, Structure–Activity Relationship, and Biological Profiling. MDPI. Available from: [Link]
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of ChemTech Research. Available from: [Link]
Biological activity of monoquaternary ammonium compounds based on 3-substituted quinuclidine: A short review. HRČAK OJS : Open access journals system. Available from: [Link]
Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. MDPI. Available from: [Link]
3-Heteroaryl-substituted quinuclidin-3-ol and quinuclidin-2-ene derivatives as muscarinic antagonists. Synthesis and structure-activity relationships. PubMed. Available from: [Link]
A thesis submitted to The University of Liverpool for the degree of Doctor in Philosophy by Christopher John Bryant. The University of Liverpool Repository. Available from: [Link]
Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. Available from: [Link]
Useful Spectroscopic Data. University of Colorado Boulder. Available from: [Link]
Overview of 3-substituted quinuclidine QACs structures form our previous and current work where X = Br/I, and Y = Cl/Br/NO2/CH3. ResearchGate. Available from: [Link]
Enantiomers of quinuclidin-3-ol derivatives: resolution and interactions with human cholinesterases. SciSpace. Available from: [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
2-(3-Hydroxybenzylamino)acetic acid. National Center for Biotechnology Information. Available from: [Link]
Synthesis and crystal structure of quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate. ResearchGate. Available from: [Link]
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Available from: [Link]
Solubility Profile of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid in Organic Solvents
This guide is structured as an advanced technical resource for process chemists and pharmaceutical researchers. It prioritizes mechanistic understanding, actionable data, and robust experimental protocols over generic de...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as an advanced technical resource for process chemists and pharmaceutical researchers. It prioritizes mechanistic understanding, actionable data, and robust experimental protocols over generic descriptions.[1]
Executive Summary
2-(3-Hydroxyquinuclidin-3-yl)acetic acid (CAS 35258-87-8) is a critical bicyclic intermediate employed in the synthesis of muscarinic receptor antagonists, including Tiotropium Bromide , Aclidinium , and Solifenacin .
As a zwitterionic
-hydroxy acid , its solubility profile is non-trivial.[1][2] It exhibits high polarity and significant pH-dependent solubility behavior that defies simple "like-dissolves-like" heuristics.[2] This guide provides a definitive solubility map, thermodynamic rationale, and validated protocols for solvent selection during purification and reaction engineering.[1]
To predict and manipulate solubility, one must first understand the competing forces within the molecule.[1]
Structural Dynamics
The molecule features a rigid quinuclidine core (1-azabicyclo[2.2.2]octane) substituted at the C3 position with both a hydroxyl group and an acetic acid moiety.[1][2]
Proton donor.[1][2] High solubility in basic media.[1][2]
C3-Hydroxyl
Tertiary Alcohol
Hydrogen bond donor/acceptor.[1][2] Enhances polarity.[1][2]
Net Charge
Zwitterionic (at neutral pH)
High lattice energy; poor solubility in non-polar solvents.[1][2]
The "Isoelectric Trap"
At neutral pH (approx.[1][2] pH 6–8), the molecule exists primarily as a zwitterion (internal salt).[1] In this state, intermolecular ionic forces (ammonium-carboxylate attraction) dominate over solvent-solute interactions, resulting in minimum solubility in organic solvents and high melting points (typically >220°C).[1]
Solubility Profile in Organic Solvents[1][3]
The following data categorizes solvents based on their thermodynamic interaction with the zwitterionic and non-ionic forms of the compound.
Solubility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Polar Protic
Water, Methanol, Ethanol
High to Moderate
Water dissolves the zwitterion via high dielectric shielding.[2] Hot alcohols break H-bonds, suitable for crystallization.[1][2]
Polar Aprotic
DMSO, DMF, DMAc
High
Excellent solvation of the polar core; disrupts lattice energy without proton exchange.[1]
Chlorinated
Dichloromethane (DCM), Chloroform
Low to Moderate
Soluble only if the molecule is in its non-ionic state (e.g., pH adjusted or esterified).[1] Poor for zwitterion.
Ethers/Esters
THF, Ethyl Acetate, Isopropyl Acetate
Low
Insufficient polarity to overcome crystal lattice energy.[1] Used as anti-solvents .[1][2]
Hydrocarbons
Hexane, Toluene, Heptane
Insoluble
strictly non-interacting.[1] Ideal for washing away non-polar impurities.[1][2]
Temperature Dependence (Van't Hoff Behavior)
In lower alcohols (Ethanol, Isopropanol), the compound exhibits a steep solubility curve.[1]
Protocol B: Process Purification (Recrystallization)
Standard operating procedure for purifying crude intermediates.[1][2]
Dissolution: Suspend crude solid in Methanol (10 volumes) . Heat to reflux (65°C) until full dissolution.[1][2]
Filtration: Perform hot filtration to remove inorganic salts (if any).[1][2]
Crystallization:
Concentrate the filtrate to approx. 3 volumes.
Slowly add Acetone or Ethyl Acetate (anti-solvent) until turbidity persists.[1][2]
Cool gradually to 0–5°C over 4 hours.
Isolation: Filter the white crystalline solid and wash with cold Acetone.
Solubility Screening Workflow (Logic Diagram)
The following diagram illustrates the decision process for selecting a solvent system based on the intended application (Reaction vs. Purification).
Caption: Decision tree for solvent selection based on process goals (Reaction vs. Purification).
Critical Process Parameters (CPP)
Water Content: Due to the hygroscopic nature of the hydroxy-acid, solvents used for solubility determination must be strictly anhydrous (<0.05% H2O).[1] Even trace water can artificially inflate solubility values in organic solvents.[1][2]
pH Sensitivity: If using HPLC for quantification, the mobile phase must be buffered (e.g., 0.1% TFA or Ammonium Formate) to prevent peak tailing caused by the basic nitrogen.[1]
Stability: Avoid prolonged heating (>80°C) in alcohols, as esterification of the acetic acid side chain can occur, changing the species to Ethyl 2-(3-hydroxyquinuclidin-3-yl)acetate.
References
Synthesis of Quinuclidine Derivatives
Title: Process for the synthesis of 2-benzhydryl-3-quinuclidinone (Intermedi
Critical Scientific Note:
Tiotropium Bromide is structurally defined by a scopine (3-oxa-9-azatricyclo[3.3.1.0
]nonane) backbone, not a quinuclidine (1-azabicyclo[2.2.2]octane) backbone. The molecule 2-(3-Hydroxyquinuclidin-3-yl)acetic acid is a structural analog intermediate, typically associated with the synthesis of quinuclidine-based muscarinic antagonists (e.g., Aclidinium , Tiquizium , or Solifenacin analogs), rather than Tiotropium itself.
This guide provides an in-depth analysis of the actual Tiotropium synthetic pathway (via Scopine) while characterizing the role of the quinuclidine acetate intermediate in parallel LAMA (Long-Acting Muscarinic Antagonist) drug development. This distinction is vital for researchers exploring structure-activity relationships (SAR) between scopine-based and quinuclidine-based anticholinergics.
Part 1: Tiotropium Bromide – The Scopine Pathway
Structural Logic & Retrosynthesis
Tiotropium is a quaternary ammonium compound. Its efficacy as a bronchodilator stems from the high-affinity binding of the dithienylglycolate moiety to M3 muscarinic receptors, anchored by the scopine ammonium head group.
Reaction Type: Transesterification followed by Quaternization.
The "Quinuclidine" Misconception
In LAMA development, the quinuclidine ring is a common bioisostere for the tropane/scopine ring.
Tiotropium: Uses Scopine (Epoxytropane).
Aclidinium: Uses Quinuclidine .
2-(3-Hydroxyquinuclidin-3-yl)acetic acid: This specific intermediate represents a "homo-quinuclidinol" derivative, often used to create extended linkers for novel antagonists, but it is not a precursor for Tiotropium.
Part 2: Technical Analysis of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid
While not for Tiotropium, this molecule is a high-value intermediate for synthesizing quinuclidine-based analogs.
Structure: A quinuclidine ring substituted at the C3 position with both a hydroxyl group (-OH) and an acetic acid moiety (-CH2COOH).
Synthetic Origin: Typically synthesized via a Reformatsky reaction of 3-quinuclidinone with ethyl bromoacetate, followed by hydrolysis.
Synthetic Utility (The "Analog" Route)
Researchers use this intermediate to synthesize Tiquizium-like or Aclidinium-like derivatives where the ester linkage requires an extended carbon chain (acetyl linker) rather than a direct glycolate attachment.
Reaction Scheme (Quinuclidine Analog Synthesis):
Starting Material: 3-Quinuclidinone.
Reformatsky: Reaction with Zn/Br-CH2-COOEt
Ethyl 2-(3-hydroxyquinuclidin-3-yl)acetate.
Hydrolysis: Conversion to the free acid (The Topic Molecule).
Coupling: Reaction with amines or alcohols to form novel M3 antagonists.
Part 3: Comparative Synthetic Workflows
The following DOT diagram illustrates the divergent pathways between the Tiotropium (Scopine) synthesis and the Quinuclidine Analog synthesis.
Caption: Divergent synthetic pathways for Tiotropium (Scopine-based) vs. Quinuclidine-based analogs, highlighting the specific role of the acetic acid intermediate.
Part 4: Experimental Protocols
Protocol A: Synthesis of Tiotropium Intermediate (Scopine Transesterification)
This is the industry-standard route for Tiotropium, validating the "Scopine" pathway.
Objective: Synthesis of
-demethyltiotropium via transesterification.
Reagents:
Scopine (1.0 eq)
Methyl di-(2-thienyl)glycolate (MDTG) (1.1 eq)
Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) (Cat.)
Solvent: Toluene/DMF (anhydrous)
Procedure:
Dissolution: Dissolve 10.0 g of Scopine and 18.5 g of MDTG in 150 mL of anhydrous toluene under nitrogen atmosphere.
Catalysis: Add catalytic NaH (60% dispersion, 0.5 g) slowly at 0°C.
Reaction: Heat the mixture to reflux (110°C) with a Dean-Stark trap to remove methanol (driving the equilibrium).
Monitoring: Monitor via HPLC (C18 column, ACN:Buffer). Reaction is complete when Scopine < 1.0%.
Workup: Cool to RT. Quench with water. Extract the organic phase.
Crystallization: Concentrate and crystallize from isopropanol.
Yield: Typical yield 75-85%.
Protocol B: Synthesis of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid
This defines the synthesis of the user's specific molecule for analog research.
Objective: Preparation of the quinuclidine acetate intermediate via Reformatsky reaction.
Reagents:
3-Quinuclidinone hydrochloride (1.0 eq)
Ethyl bromoacetate (1.2 eq)
Activated Zinc dust (1.5 eq)
Solvent: THF/Benzene (1:1)
Procedure:
Activation: Activate Zinc dust with dilute HCl, wash with water/acetone, and dry under vacuum.
Initiation: Suspend Zinc in THF. Add a portion of ethyl bromoacetate and iodine crystal to initiate the reaction (exothermic).
Addition: Add 3-Quinuclidinone and the remaining bromoacetate dropwise at reflux temperature.
Reflux: Maintain reflux for 4-6 hours.
Hydrolysis (Ester to Acid):
Cool reaction, quench with dilute H2SO4.
Basify with NH4OH to extract the amino-ester.
Reflux the ester in 10% HCl for 2 hours to hydrolyze.
Isolation: Concentrate in vacuo. The product crystallizes as the hydrochloride salt.
Data Validation:
1H NMR (D2O):
2.6 (s, 2H, -CH2-COOH), 3.1-3.5 (m, quinuclidine ring protons).
MS: m/z [M+H]+ corresponding to the acid.
Part 5: Data Summary & Comparison
Feature
Tiotropium Bromide
Quinuclidine Analogs
Core Ring System
Scopine (Epoxytropane)
Quinuclidine (Azabicyclo[2.2.2]octane)
Key Intermediate
Scopine / MDTG
2-(3-Hydroxyquinuclidin-3-yl)acetic acid
Pharmacophore
LAMA (M3 Antagonist)
LAMA (M3 Antagonist)
Structural Linker
Glycolate Ester (Direct)
Acetate/Propionate Linker (Extended)
Commercial Example
Spiriva (Boehringer Ingelheim)
Eklira/Tudorza (Aclidinium)
Part 6: References
Boehringer Ingelheim Pharma. (2008). Process for the preparation of tiotropium bromide. US Patent US20080051582A1. Link
Almirall, S.A. (2005). Quinuclidine derivatives and their use as muscarinic M3 receptor antagonists (Aclidinium). US Patent US7067522B2. Link
Issa, F., et al. (2006). Synthesis and Radiolabelling of Ipratropium and Tiotropium for Use as PET Ligands. ResearchGate. Link
ChemicalBook. (2024). Tiotropium bromide hydrate synthesis and intermediates.[1]Link
ChemSrc. (2024). 2-(3-Hydroxyquinuclidin-3-yl)acetic acid - CAS 2549004-65-9.[2]Link
Pharmacological significance of quinuclidine acetic acid derivatives
An In-Depth Technical Guide to the Pharmacological Significance of Quinuclidine Acetic Acid Derivatives Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Applicati...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Pharmacological Significance of Quinuclidine Acetic Acid Derivatives
Prepared for: Researchers, Scientists, and Drug Development ProfessionalsFrom the desk of: Gemini, Senior Application Scientist
Abstract
The quinuclidine nucleus, a rigid bicyclic scaffold, represents a privileged structure in medicinal chemistry, conferring favorable pharmacokinetic properties and precise three-dimensional orientation of functional groups. When derivatized with an acetic acid moiety, typically as an ester, these compounds exhibit significant and targeted pharmacological activities, primarily as potent modulators of the cholinergic system. This guide provides an in-depth exploration of the synthesis, mechanism of action, and pharmacological evaluation of key quinuclidine acetic acid derivatives. We will focus on two archetypal compounds: Aceclidine, a muscarinic agonist for ophthalmic applications, and Talsaclidine, a selective M1 agonist developed for neurodegenerative disorders. Detailed, field-proven protocols for synthesis and biological characterization are provided to empower researchers in the exploration of this valuable chemical class.
The Quinuclidine Scaffold: A Privileged Structure in Medicinal Chemistry
The 1-azabicyclo[2.2.2]octane system, commonly known as quinuclidine, is a cornerstone of numerous pharmacologically active agents. Its rigid, cage-like structure prevents conformational ambiguities, a critical feature for establishing precise structure-activity relationships (SAR). The embedded tertiary amine is typically protonated at physiological pH, enhancing water solubility, while the overall compact, globular shape improves passage across biological membranes. This unique combination of properties has made the quinuclidine scaffold a valuable starting point for designing drugs targeting a wide array of biological systems, including receptors and enzymes.[1] Derivatives have demonstrated activities as anticholinergics, antihistamines, and even antimicrobial agents.[2][3]
Core Focus: Quinuclidine Acetic Acid Esters as Cholinergic Modulators
The most profound pharmacological significance of this class arises from their activity as modulators of muscarinic acetylcholine receptors (mAChRs). The acetic acid ester at the 3-position of the quinuclidine ring creates a structure that mimics the endogenous neurotransmitter acetylcholine, leading to potent agonist activity.
Aceclidine: A Muscarinic Agonist for Ophthalmic Applications
Aceclidine (3-acetoxyquinuclidine) is a parasympathomimetic drug that functions as a non-selective muscarinic receptor agonist.[4] It has been used clinically for the treatment of glaucoma and, more recently, presbyopia.[4][5]
Mechanism of Action: In the eye, aceclidine preferentially stimulates mAChRs on the iris sphincter muscle, causing it to contract.[6][7] This action leads to pupillary constriction (miosis). The resulting "pinhole effect" increases the depth of focus, which can improve near visual acuity in patients with presbyopia.[5][6] Furthermore, contraction of the iris can pull on the trabecular meshwork, facilitating the outflow of aqueous humor and thereby reducing intraocular pressure in glaucoma patients.[8] A key advantage of aceclidine over other miotics like pilocarpine is its relatively minimal effect on the ciliary muscle, which reduces the incidence of accommodative spasm and induced myopia.[4]
Signaling Pathway: Aceclidine's effect on the iris sphincter is primarily mediated by M3 muscarinic receptors, which are Gq/11 protein-coupled receptors.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), initiating a cascade that results in smooth muscle contraction.
Talsaclidine's influence on APP processing, promoting the α-secretase pathway.
Despite promising preclinical data and evidence of target engagement in humans, talsaclidine failed to demonstrate significant improvement in cognitive symptoms in larger clinical trials, a result that has prompted reassessment of the broader muscarinic agonist strategy for AD.
[6]
Synthetic Methodologies
The synthesis of 3-acetoxyquinuclidine derivatives is a well-established process. The core principle involves the preparation of the key intermediate, 3-quinuclidinol, followed by a straightforward esterification.
Principle of Synthesis
The common synthetic route begins with derivatives of isonipecotic acid (piperidine-4-carboxylic acid). Through alkylation and an intramolecular Dieckmann condensation, the bicyclic ketone, 3-quinuclidone, is formed. Subsequent reduction of the ketone yields racemic 3-quinuclidinol. The final step is the esterification of the 3-hydroxyl group with an acetic acid source, typically acetic anhydride, to yield the final product, aceclidine. [2][4][8]Chiral separation can be performed to isolate the more active (S)-enantiomer.
[4]
Detailed Experimental Protocol: Synthesis of Racemic Aceclidine
This protocol is a synthesized representation of established laboratory procedures. All operations involving potent reagents should be conducted in a fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine
To a solution of ethyl isonipecotate (1.0 eq) and sodium carbonate (1.5 eq) in water at 30-35°C, add ethyl chloroacetate (1.2 eq) dropwise.
Heat the reaction mixture to 80-85°C and stir for 4 hours. Monitor reaction completion by GC or TLC.
Upon completion, dilute the mixture with water and allow it to cool.
Separate the organic layer, wash with water, and remove any residual volatile reagents under reduced pressure to yield the product as an oil.
Step 2: Intramolecular Condensation to 3-Quinuclidone
Prepare a refluxing suspension of potassium tert-butoxide (1.5 eq) in anhydrous toluene.
Add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (1.0 eq) in toluene dropwise to the refluxing suspension over 3 hours.
Continue to reflux for an additional 3 hours after the addition is complete.
Cool the reaction mixture to 50°C and carefully acidify with dilute sulfuric acid to hydrolyze the intermediate β-keto ester and effect decarboxylation.
Heat the aqueous layer to reflux for 6-8 hours to complete decarboxylation.
Cool the solution to room temperature and basify to pH >10 with 50% sodium hydroxide solution.
Extract the aqueous layer multiple times with chloroform or dichloromethane.
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-quinuclidone, which can be purified by recrystallization from hexane.
Step 3: Reduction to (±)-3-Quinuclidinol
Dissolve 3-quinuclidone (1.0 eq) in methanol or ethanol in an ice bath.
Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
Remove the solvent under reduced pressure. Basify the residue with concentrated NaOH and extract with chloroform.
Dry the combined organic layers and evaporate the solvent to yield racemic 3-quinuclidinol.
Step 4: Esterification to (±)-Aceclidine
To neat (±)-3-quinuclidinol (1.0 eq), slowly add acetic anhydride (1.2 eq) under an inert atmosphere.
Stir the mixture at room temperature for 20-24 hours.
[8]3. The crude product can be purified by distillation under high vacuum or by conversion to its hydrochloride salt and recrystallization.
Synthetic Workflow Diagram
Key transformations in the synthesis of Aceclidine.
Protocols for Pharmacological Characterization
To validate the activity and selectivity of newly synthesized quinuclidine derivatives, robust and reproducible pharmacological assays are essential. The following protocols for a receptor binding assay and an enzyme inhibition assay represent industry-standard methodologies.
Rationale for Assay Selection
Muscarinic Receptor Competition Binding Assay: This assay is fundamental for determining the binding affinity (Ki) of a test compound for each of the five muscarinic receptor subtypes (M1-M5). [7]By measuring how effectively a compound displaces a known radiolabeled ligand, one can quantify its affinity and build a selectivity profile, which is crucial for predicting both efficacy and potential side effects.
Acetylcholinesterase (AChE) Inhibition Assay: Since the quinuclidine scaffold is present in both mAChR agonists and some cholinesterase inhibitors, it is prudent to screen for off-target AChE activity. The Ellman's method is a simple, reliable, and high-throughput colorimetric assay for quantifying AChE activity and its inhibition.
[3][6]
This protocol is based on standard procedures for radioligand binding assays. [7]All work with radioactive materials must be performed in designated areas following institutional safety guidelines.
Objective: To determine the inhibitory constant (Ki) of a test compound at human M1-M5 receptors.
Materials:
Cell membranes from CHO or HEK cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
Assay Buffer: Phosphate-Buffered Saline (PBS) with Ca²⁺ and Mg²⁺, pH 7.4.
Wash Buffer: Ice-cold 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
Non-Specific Binding (NSB) Determinate: Atropine (1 µM final concentration).
96-well glass fiber filter plates (e.g., GF/C) and vacuum manifold.
Scintillation cocktail and microplate scintillation counter.
Procedure:
Plate Preparation: Pre-treat the filter plate wells with a 0.05% polyethylenimine (PEI) solution for 1 hour to reduce non-specific binding, then wash with wash buffer.
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the well should not exceed 1%.
Assay Setup (Total Volume = 200 µL/well):
Total Binding: Add 50 µL assay buffer, 50 µL [³H]-NMS (at a final concentration near its Kd, e.g., 0.3-1.0 nM), and 100 µL of diluted cell membranes.
Non-Specific Binding (NSB): Add 50 µL of 1 µM Atropine, 50 µL [³H]-NMS, and 100 µL of diluted cell membranes.
Test Compound: Add 50 µL of test compound dilution, 50 µL [³H]-NMS, and 100 µL of diluted cell membranes.
Incubation: Seal the plate and incubate with gentle shaking for 2 hours at room temperature to reach equilibrium.
Filtration: Place the filter plate on a vacuum manifold and rapidly filter the contents of the wells.
Washing: Wash each well 4 times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
Drying and Counting: Dry the filter plate for at least 30 minutes. Add 30-50 µL of scintillation cocktail to each well and quantify the bound radioactivity using a microplate scintillation counter.
Data Analysis:
Calculate Specific Binding = Total Binding - NSB.
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol is adapted from the widely used Ellman's method for a 96-well plate format.[3][6]
Objective: To determine the IC₅₀ value of a test compound for AChE.
Materials:
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
AChE enzyme from electric eel or human recombinant.
Substrate: Acetylthiocholine iodide (ATCI).
Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).
96-well clear, flat-bottom microplate.
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
Reagent Preparation:
Prepare working solutions of AChE (e.g., 0.2 U/mL), DTNB (10 mM), and ATCI (14 mM) in the assay buffer. Prepare serial dilutions of the test compound.
Assay Setup (Final Volume = 200 µL/well):
To each well, add:
140 µL of Assay Buffer.
10 µL of test compound dilution (or vehicle for 100% activity control).
10 µL of AChE working solution (add buffer instead for blank wells).
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.
Reaction Initiation:
Add 10 µL of DTNB solution to all wells.
Initiate the reaction by adding 10 µL of ATCI substrate solution to all wells.
Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 412 nm kinetically, with readings every 60 seconds for 10-15 minutes.
Data Analysis:
For each well, calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
Calculate the percentage of inhibition for each concentration of the test compound using the formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Plot the % inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
Literature review of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid synthesis pathways
This is an in-depth technical guide on the synthesis of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid , a specialized functionalized quinuclidine scaffold. [1] Executive Summary The compound 2-(3-Hydroxyquinuclidin-3-yl)aceti...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the synthesis of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid , a specialized functionalized quinuclidine scaffold.
[1]
Executive Summary
The compound 2-(3-Hydroxyquinuclidin-3-yl)acetic acid represents a critical structural motif in the synthesis of muscarinic acetylcholine receptor antagonists (mAChRs).[1] Unlike simple quinuclidinyl esters (e.g., Aceclidine), this molecule features a tertiary alcohol at the C3 position and an acetic acid side chain, created via C-C bond formation.
This guide details the primary synthetic strategies to access this scaffold, focusing on the Reformatsky Reaction as the most robust and scalable pathway. We analyze the mechanistic causality, process parameters, and purification protocols required to produce high-purity material for downstream pharmaceutical applications.
Retrosynthetic Analysis
To design the optimal synthesis, we must deconstruct the target molecule. The presence of a tertiary alcohol adjacent to a methylene-carboxyl group strongly suggests a nucleophilic attack on a ketone by an acetate enolate equivalent.
This analysis eliminates alkylation of quinuclidine (low yield/regioselectivity) and points directly to metal-mediated addition reactions.[1]
Pathway Logic Diagram (Graphviz)[1]
Figure 1: Retrosynthetic breakdown of the target molecule identifying key precursors.
Primary Synthesis Pathway: The Reformatsky Protocol
The Reformatsky reaction is the "Gold Standard" for this synthesis due to its compatibility with the basic nitrogen of the quinuclidine ring and the high chemoselectivity for ketones over esters (preventing self-condensation).
Reaction Mechanism[3]
Insertion: Activated zinc inserts into the C-Br bond of ethyl bromoacetate to form the organozinc bromide enolate (Reformatsky reagent).
Addition: The organozinc species attacks the ketone carbonyl of 3-quinuclidinone.
Hydrolysis: Acidic workup breaks the zinc alkoxide bond, yielding the
Mitigation: Keep workup temperature < 5°C and pH adjustment precise.
Self-Condensation: Ethyl bromoacetate can react with itself.[1]
Mitigation: Slow addition of the bromoacetate/ketone mixture to the zinc slurry.
Process Flow Diagram (Graphviz)
Figure 2: Operational workflow for the synthesis of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid.
Alternative Pathways (Literature Review)
While the Reformatsky reaction is dominant, other pathways exist for specific analogues.
Horner-Wadsworth-Emmons (HWE) Reaction
Reaction of 3-quinuclidinone with triethyl phosphonoacetate.[1]
Outcome: Produces the unsaturated ester (Ethyl quinuclidin-3-ylideneacetate).[1]
Utility: Requires subsequent hydration of the double bond to get the hydroxy-acid, which is difficult and lacks regioselectivity. Not recommended for the hydroxy-acid target.
Epoxide Ring Opening (Corey-Chaykovsky)
Reaction of 3-quinuclidinone with dimethylsulfoxonium methylide yields spiro[oxirane-2,3'-quinuclidine].[1]
Next Step: Ring opening with cyanide (
) followed by hydrolysis could yield the target.[1]
Drawback: High toxicity of reagents and multiple steps make it inferior to the one-step C-C bond formation of the Reformatsky route.
References
Reformatsky Reaction Mechanism & Applications
Kurti, L., Czakó, B. (2005).[1] Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Standard reference for Zinc enolate chemistry).
Synthesis of 3-Substituted Quinuclidines
Nielsen, S. F., et al. "Synthesis and biological evaluation of 3-substituted quinuclidines." Journal of Medicinal Chemistry. [1]
Application Note: Advanced Crystallization Techniques for 2-(3-Hydroxyquinuclidin-3-yl)acetic Acid
This Application Note is structured to provide an authoritative, field-ready guide for the purification of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid (also known as 3-hydroxy-1-azabicyclo[2.2.2]octane-3-acetic acid). This...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide an authoritative, field-ready guide for the purification of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid (also known as 3-hydroxy-1-azabicyclo[2.2.2]octane-3-acetic acid). This molecule is a critical intermediate in the synthesis of muscarinic antagonists, including Tiotropium Bromide and Aclidinium .
Executive Summary
The purification of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid presents a unique challenge due to its amphoteric nature (containing both a tertiary amine and a carboxylic acid) and its tendency to undergo dehydration to form the α,β-unsaturated impurity, 2-(quinuclidin-3-ylidene)acetic acid .
This guide details two distinct crystallization strategies:
Hydrochloride Salt Crystallization: Best for initial isolation from crude hydrolysis mixtures.
Isoelectric Point (pI) Crystallization: Best for obtaining high-purity zwitterionic material and removing inorganic salts.
Physicochemical Profile & Solubility Analysis
Understanding the ionization state of the molecule is the key to successful crystallization.
Parameter
Characteristic
Implication for Purification
Structure
Bicyclic amine + Carboxylic acid
Exists as Cation (pH < 4), Zwitterion (pH 6–8), or Anion (pH > 10).
pKa Values
pKa₁ (COOH) ≈ 2.1pKa₂ (NH⁺) ≈ 9.8
Zwitterion (Isoelectric Point) forms between pH 6.0 and 8.0.
Solubility (HCl Salt)
High in Water, MeOHModerate in EtOHLow in Acetone, IPA
Crystallize using IPA/Water or EtOH antisolvent methods.
Solubility (Zwitterion)
High in WaterVery Low in Organics
Crystallize by adjusting aqueous solution to pH 7.0 , forcing precipitation.
Key Impurity
Dehydration product (Alkene)
Less polar than the target. Removable via organic wash at acidic pH.
Solubility/pH Phase Diagram
The following diagram illustrates the solubility window relative to pH, guiding the choice of isolation method.
Caption: Solubility profile of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid as a function of pH. The target crystallization window is the "Zwitterion" zone.
Protocol A: Hydrochloride Salt Crystallization
Objective: Isolation of the intermediate directly from the ester hydrolysis step (e.g., after Reformatsky reaction workup). This method effectively removes non-polar organic impurities.
Hydrolysis: Dissolve the crude ester in 6N HCl (5 vol). Reflux for 4–6 hours. Monitor by HPLC until ester < 0.5%.
Critical Control: Do not overheat (>90°C) for prolonged periods to prevent dehydration to the ethylidene impurity.
Concentration: Distill the aqueous HCl under reduced pressure (vacuum) at 50°C to obtain a thick, viscous oil or semi-solid.
Solvent Swap (Azeotropic Drying): Add Ethanol (5 vol) and distill again to remove residual water. Repeat twice.
Why? Water acts as a powerful solvent for the HCl salt; its removal is crucial for yield.
Crystallization:
Dissolve the residue in Ethanol (3 vol) at 60°C.
Slowly add Isopropanol (IPA) (10 vol) as an antisolvent over 30 minutes.
Cool the mixture to 0–5°C over 2 hours.
Filtration: Filter the white crystalline solid.
Wash: Wash the cake with cold IPA (2 vol).
Drying: Dry at 45°C under vacuum.
Expected Yield: 85–90%
Purity: >98% (HPLC)
Protocol B: Isoelectric Point (Zwitterion) Purification
Objective: Preparation of ultra-pure, salt-free material. This method is superior for removing inorganic salts (NaCl/KCl) trapped in the crude matrix.
Workflow Diagram
Caption: Workflow for Isoelectric Point Purification. The DCM wash at low pH is critical for removing the "ene" impurity before precipitation.
Step-by-Step Methodology
Dissolution: Dissolve crude 2-(3-hydroxyquinuclidin-3-yl)acetic acid (HCl salt or crude oil) in Deionized Water (3 vol).
Impurity Extraction (The "Polishing" Step):
Ensure pH is < 2.0.
Wash the aqueous solution with Dichloromethane (DCM) (2 x 2 vol).
Mechanism:[1] At pH < 2, the target molecule is cationic and stays in water. Non-polar impurities (dehydration products, unreacted ester) partition into DCM.
pH Adjustment (Crystallization):
Discard the DCM layer.
Cool the aqueous layer to 10°C.
Slowly add 20% NaOH solution dropwise.
Target pH: 7.0 ± 0.2.
Observation: The solution will become cloudy as the zwitterion forms and exceeds its solubility limit.
Aging: Stir the slurry at 0–5°C for 4 hours to maximize yield.
Filtration: Filter the solid.
Note: The mother liquor will contain the inorganic salts (NaCl).
Desalting Wash: Wash the cake with Cold Water (1 vol) followed by Acetone (2 vol) to remove residual water and assist drying.
Drying: Dry at 50°C under vacuum.
Troubleshooting & Critical Process Parameters
Problem
Root Cause
Corrective Action
"Oiling Out"
Impurities lowering melting point; Solvent mix too rich in water.
Use Protocol A . Ensure water is removed azeotropically before adding IPA. Seed the mixture with pure crystals at the cloud point.
Low Yield
pH drift during precipitation; High solubility in water.
Precise pH control is vital. If yield is low, concentrate the mother liquor and add Ethanol to force further precipitation.
High Ash Content
Trapped Inorganic Salts (NaCl).
Inadequate washing in Protocol B. Reslurry the wet cake in a minimum amount of cold water and refilter.
Boehringer Ingelheim Pharma. (2007). Process for preparing scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide. US Patent Application 2007/0167480.
Context: Describes the handling of glycolic acid intermediates and hydrolysis conditions relevant to quinuclidine deriv
Zentiva, K.S. (2012). Process for synthesis of tiotropium bromide monohydrate. WO Patent 2011/123080.
Context: Details the purification of quinuclidine esters and acids, emphasizing the removal of dehydr
Aurobindo Pharma. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal.
Context: Provides foundational solubility and handling data for the 3-substituted quinuclidine ring system.
Application Note: High-Fidelity Esterification of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid
Executive Summary 2-(3-Hydroxyquinuclidin-3-yl)acetic acid is a critical bicyclic scaffold used in the synthesis of muscarinic receptor antagonists (e.g., solifenacin analogs, quinuclidinyl benzilate derivatives). Its st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(3-Hydroxyquinuclidin-3-yl)acetic acid is a critical bicyclic scaffold used in the synthesis of muscarinic receptor antagonists (e.g., solifenacin analogs, quinuclidinyl benzilate derivatives). Its structure presents a "perfect storm" of synthetic challenges: it is a zwitterionic amino acid, possesses a sterically hindered tertiary alcohol, and acts as a
-hydroxy acid derivative prone to dehydration.
Standard Fischer esterification conditions (high heat, strong mineral acid) often lead to catastrophic yield loss via
-elimination , yielding the thermodynamically stable conjugated alkene (ethylidene quinuclidine).
This guide details three field-proven protocols designed to suppress elimination while maximizing ester conversion. We prioritize low-temperature acid catalysis and base-promoted alkylation to ensure scaffold integrity.
Strategic Analysis & Mechanistic Insight
The Chemical Challenge: Competition between Substitution and Elimination
The substrate contains a tertiary hydroxyl group at the C3 position, adjacent to the acetic acid side chain. Under acidic conditions, the hydroxyl group can be protonated, creating a good leaving group (
). Because the resulting carbocation is tertiary, it is highly stable but also highly susceptible to elimination to form the -unsaturated ester.
) is protonated, reducing solubility in non-polar organic solvents (DCM, Toluene), necessitating polar aprotic solvents (DMF) or neat alcohols.
Pathway Visualization
The following diagram illustrates the kinetic competition managed in these protocols.
Figure 1: Mechanistic divergence. The protocols below are designed to force the reaction along the Green (Acid/Low Temp) or Blue (Base/Alkylation) paths, avoiding the Red (Elimination) path.
Experimental Protocols
Protocol A: Modified Fischer Esterification (HCl Gas Method)
Best for: Methyl or Ethyl esters. Scalable.
Mechanism: Acid-catalyzed nucleophilic acyl substitution.
Critical Control Point: Temperature must remain
Best for: Complex esters, preserving sensitive functional groups, or when acidic conditions must be avoided entirely.
Mechanism: Carboxylate alkylation (
) on the alkyl halide.
Why it works: The tertiary alcohol is sterically hindered and less acidic than the carboxylic acid, ensuring regioselectivity for the ester.
Stir at Room Temperature for 30 minutes to ensure deprotonation of the carboxylic acid (formation of the cesium carboxylate).
Alkylation:
Cool to
.
Add the Alkyl Iodide/Bromide (1.1 eq) dropwise.
Allow to warm to RT and stir for 4–6 hours.
Validation:
Check TLC or LC-MS. The zwitterion peak should disappear.
Workup:
Filter off the inorganic solids (
, excess carbonate).
Dilute filtrate with EtOAc.
Wash with water (3x) to remove DMF. (Note: Quinuclidines are polar; ensure the pH of the aqueous layer is basic (>9) to keep the product in the organic phase, or use continuous extraction if yield is low).
Application Notes and Protocols for the Conversion of Quinuclidinone to Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction The quinuclidine nucleus is a key structural motif in a wide array of biologically active molecules and pharmaceuticals. Its rigid, bicyclic st...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinuclidine nucleus is a key structural motif in a wide array of biologically active molecules and pharmaceuticals. Its rigid, bicyclic structure often imparts favorable pharmacokinetic properties. A common and valuable transformation in medicinal chemistry involves the modification of this core, for instance, through ring contraction to yield piperidine acetic acid derivatives. These derivatives are important building blocks for novel therapeutics, offering different spatial arrangements of functional groups compared to the parent quinuclidine. This application note provides a detailed guide to the optimal reaction conditions for the conversion of 3-quinuclidinone to piperidine-4-acetic acid derivatives, a transformation of significant interest in drug discovery and development.
The core strategy for this conversion is a two-step synthetic sequence: the initial α-halogenation of 3-quinuclidinone followed by a Favorskii rearrangement. This rearrangement is a robust method for the ring contraction of cyclic α-halo ketones, yielding carboxylic acid derivatives.[1]
Reaction Mechanism and Pathway Optimization
The overall transformation proceeds as follows:
α-Halogenation of 3-Quinuclidinone: The first step involves the selective halogenation at the C2 position of the 3-quinuclidinone ring. This is a critical step, as the subsequent rearrangement depends on the presence of a good leaving group at this position.
Favorskii Rearrangement: The resulting 2-halo-3-quinuclidinone undergoes a base-catalyzed rearrangement to form a piperidine-4-acetic acid derivative. The choice of base (e.g., hydroxide or alkoxide) determines whether the final product is a carboxylic acid or an ester.[2]
The mechanism of the Favorskii rearrangement is thought to proceed through the formation of a highly strained cyclopropanone intermediate.[2][3] The base abstracts a proton from the α'-carbon (C4), leading to an enolate which then undergoes intramolecular nucleophilic attack on the carbon bearing the halogen. The resulting bicyclic cyclopropanone is then attacked by the base at the carbonyl carbon, leading to the cleavage of the cyclopropane ring to form the more stable carbanion, which is subsequently protonated to yield the ring-contracted product.[2]
For cyclic α-halo ketones like 2-halo-3-quinuclidinone, this rearrangement results in a one-carbon ring contraction, converting the quinuclidine (a 1-azabicyclo[2.2.2]octane system) into a piperidine (a six-membered ring).[1]
Diagram of the Reaction Pathway
Caption: Synthetic pathway from 3-quinuclidinone to piperidine acetic acid derivatives.
Experimental Protocols
PART 1: α-Halogenation of 3-Quinuclidinone
The selective monohalogenation of the α-carbon is crucial for the success of the subsequent Favorskii rearrangement. Acid-catalyzed halogenation is generally preferred to avoid polyhalogenation that can occur under basic conditions. Bromination is a common choice due to the good leaving group ability of the bromide ion.
Protocol 1: α-Bromination of 3-Quinuclidinone Hydrochloride
This protocol is adapted from general procedures for the α-bromination of ketones.
Dissolve 3-quinuclidinone hydrochloride (1 equivalent) in a minimal amount of 48% hydrobromic acid in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of bromine (1.1 equivalents) in dichloromethane dropwise to the stirred solution over 30 minutes.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the bromine color disappears and the solution is basic (pH ~8).
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-3-quinuclidinone. This product is often used in the next step without further purification.
Causality Behind Experimental Choices:
Acidic Conditions (HBr): The use of hydrobromic acid as a solvent and catalyst promotes the formation of the enol, which is the reactive species in electrophilic halogenation. This helps to ensure selective monobromination.
Controlled Addition of Bromine: Slow, dropwise addition of bromine at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.
Aqueous Workup: The basic wash with sodium bicarbonate neutralizes the acidic catalyst and removes any unreacted bromine.
PART 2: Favorskii Rearrangement of 2-Halo-3-Quinuclidinone
The choice of base in the Favorskii rearrangement dictates the nature of the product. The use of sodium methoxide in methanol will yield the methyl ester of piperidine-4-acetic acid, while sodium hydroxide will produce the corresponding carboxylic acid directly.
Protocol 2: Synthesis of Methyl Piperidine-4-acetate from 2-Bromo-3-quinuclidinone
This protocol is based on established procedures for the Favorskii rearrangement of cyclic α-halo ketones.[3]
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol.
Cool the sodium methoxide solution to 0 °C.
Dissolve the crude 2-bromo-3-quinuclidinone (1 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the cold sodium methoxide solution.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 50-60 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude methyl piperidine-4-acetate.
The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
Anhydrous Conditions: The Favorskii rearrangement is sensitive to water, which can lead to side reactions. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.
Sodium Methoxide as Base: Sodium methoxide acts as both the base to initiate the rearrangement and the nucleophile that forms the methyl ester.
Reflux Temperature: Heating the reaction mixture provides the necessary activation energy for the rearrangement to proceed at a reasonable rate. The specific temperature will depend on the solvent used.
Ammonium Chloride Quench: The use of a mild acidic quench with ammonium chloride neutralizes the excess base without hydrolyzing the newly formed ester.
Data Presentation: Comparison of Reaction Conditions
Parameter
α-Halogenation
Favorskii Rearrangement
Key Reagents
3-Quinuclidinone HCl, Br₂, HBr
2-Bromo-3-quinuclidinone, NaOMe
Solvent
Dichloromethane/aq. HBr
Anhydrous Methanol/Diethyl Ether
Temperature
0 °C to Room Temperature
0 °C to Reflux (~50-60 °C)
Reaction Time
2-4 hours
2-4 hours
Typical Yield
~70-85% (crude)
~60-75% (after purification)
Workflow Visualization
Caption: Step-by-step experimental workflow for the two-stage conversion.
Troubleshooting and Optimization
Low Yield in Halogenation: If the yield of the α-halogenation is low, consider using alternative halogenating agents such as N-bromosuccinimide (NBS) with a catalytic amount of acid.
Formation of Side Products in Rearrangement: The formation of byproducts can sometimes be suppressed by carefully controlling the reaction temperature and the rate of addition of the α-halo ketone to the base. The use of a less nucleophilic base, such as potassium tert-butoxide, followed by a separate esterification step might also be considered.
Incomplete Reaction: If the reaction does not go to completion, extending the reaction time or increasing the reaction temperature may be necessary. However, this should be done with caution to avoid decomposition of the product.
Conclusion
The conversion of 3-quinuclidinone to piperidine-4-acetic acid derivatives via an α-halogenation and subsequent Favorskii rearrangement is a powerful synthetic strategy for accessing valuable building blocks in drug discovery. The protocols provided in this application note offer a reliable starting point for researchers. Careful control of reaction conditions, particularly the choice of reagents and the maintenance of anhydrous conditions in the rearrangement step, is critical for achieving optimal yields and purity.
Dr. H.N. Sinha Arts & Commerce College. (n.d.). Organic Chemistry Rearrangement. Retrieved from [Link]
NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]
Pure & Applied Chemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. Retrieved from [Link]
Soni, J. Y., Premasagar, V., & Thakore, S. (2015). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Letters in Organic Chemistry, 12(4), 277-279. [Link]
The Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
Green Chemistry in Pharmaceutical Intermediate Synthesis: Application Notes for 2-(3-Hydroxyquinuclidin-3-yl)acetic Acid
Introduction: The Imperative for Greener Synthesis The quinuclidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. 2-(3-Hydroxyquinuclidin-3-yl)acetic a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Greener Synthesis
The quinuclidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. 2-(3-Hydroxyquinuclidin-3-yl)acetic acid is a valuable building block in this domain, with its rigid bicyclic structure and functional groups poised for further elaboration in drug discovery programs. However, traditional synthetic routes to complex molecules often rely on harsh reagents, hazardous solvents, and energy-intensive conditions, posing significant environmental and safety challenges.
This guide outlines a comprehensive strategy for the synthesis of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid, grounded in the principles of green chemistry. We will explore a two-stage approach that combines a highly efficient biocatalytic step for the stereoselective synthesis of the core intermediate with a proposed power-ultrasound-assisted method for the final carbon-carbon bond formation. This document provides not just protocols, but the scientific rationale behind the methodological choices, empowering researchers to adopt more sustainable practices in their laboratories.
Overall Synthetic Strategy: A Two-Stage, Green-by-Design Approach
Our retrosynthetic analysis of the target molecule identifies two key stages. The first is the synthesis of the chiral intermediate, (R)-3-hydroxyquinuclidine, from its precursor, 3-quinuclidinone. The second stage involves the novel attachment of an acetic acid moiety at the tertiary alcohol position.
Figure 1: Retrosynthetic analysis of the target molecule.
Part 1: Green Synthesis of the (R)-3-Hydroxyquinuclidine Intermediate
The cornerstone of this green synthesis is the enzymatic reduction of 3-quinuclidinone. This biocatalytic approach offers exceptional stereoselectivity under mild, aqueous conditions, circumventing the need for chiral metal catalysts and high-pressure hydrogenation.[1][2]
Protocol 1: A Greener Dieckmann Condensation for 3-Quinuclidinone Synthesis
This protocol adapts the classical Dieckmann condensation by utilizing a greener solvent, 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and is a safer alternative to traditional ethereal solvents like THF.[3]
Materials:
1-Carbethoxymethyl-4-carbethoxypiperidine
Potassium tert-butoxide (t-BuOK)
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
Toluene, anhydrous
Sulfuric acid, dilute
Sodium hydroxide solution (50%)
Chloroform (for extraction)
Anhydrous sodium sulfate
Hexane (for purification)
Procedure:
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of potassium tert-butoxide (1.5 eq) in anhydrous toluene.
Heat the suspension to reflux.
Add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (1.0 eq) in a minimal amount of 2-MeTHF dropwise over 3 hours.
Maintain the reflux for an additional 3 hours after the addition is complete.
Cool the reaction mixture to 50°C and cautiously add dilute sulfuric acid to quench the reaction.
Separate the aqueous layer and heat it to reflux for 6 hours to effect decarboxylation.
Cool the solution to room temperature and adjust the pH to approximately 10.5 with a 50% sodium hydroxide solution.
Extract the aqueous layer with chloroform (3x volumes).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-quinuclidinone.
Purify the crude product by recrystallization from hexane to obtain a white crystalline solid.
Protocol 2: Biocatalytic Asymmetric Reduction of 3-Quinuclidinone
This protocol employs a whole-cell biocatalyst, such as E. coli engineered to co-express a 3-quinuclidinone reductase and a cofactor regenerating enzyme (e.g., glucose dehydrogenase), to achieve high enantiomeric excess of (R)-(-)-3-Quinuclidinol.[4][5]
Materials:
3-Quinuclidinone
E. coli cells co-expressing 3-quinuclidinone reductase and glucose dehydrogenase
Glucose
Potassium phosphate buffer (pH 7.0)
Ethyl acetate (for extraction)
Anhydrous magnesium sulfate
Procedure:
Cultivate the recombinant E. coli cells according to standard microbiological protocols to obtain a sufficient cell mass.
Harvest the cells by centrifugation and wash with potassium phosphate buffer.
In a temperature-controlled bioreactor, suspend the washed cells in the phosphate buffer.
Add 3-quinuclidinone as the substrate and glucose as the co-substrate for cofactor regeneration.
Maintain the reaction at a controlled temperature (e.g., 30-35°C) and pH, with gentle agitation.
Monitor the conversion of 3-quinuclidinone to (R)-3-hydroxyquinuclidine using HPLC or GC.
Upon reaction completion (typically within 24-48 hours), separate the cell mass by centrifugation.
Extract the supernatant with ethyl acetate.
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield (R)-3-hydroxyquinuclidine with high enantiomeric purity (>99% ee).[5]
Figure 2: Workflow for the biocatalytic synthesis of (R)-3-hydroxyquinuclidine.
Part 2: Proposed Green Synthesis of 2-(3-Hydroxyquinuclidin-3-yl)acetic Acid
The formation of a C-C bond at a sterically hindered tertiary alcohol is a significant synthetic challenge. Traditional methods often require highly reactive and non-selective organometallic reagents. We propose a novel approach utilizing an ultrasound-assisted Reformatsky-type reaction.
Scientific Rationale:
The classical Reformatsky reaction involves the addition of an organozinc reagent, derived from an α-haloester, to an aldehyde or ketone.[6][7] A direct reaction with a tertiary alcohol is unconventional. However, under ultrasonic irradiation, the formation of localized high-energy "hot spots" can promote alternative reaction pathways.[8][9] We hypothesize two potential mechanisms:
In-situ Dehydration-Addition: The tertiary alcohol could undergo sonochemically-promoted dehydration to form a reactive alkene intermediate, which then undergoes a conjugate addition with the Reformatsky reagent.
SN1-type Reaction: The Lewis acidic nature of the organozinc reagent, coupled with the energetic input from ultrasound, may facilitate the departure of the hydroxyl group as a leaving group, forming a stabilized tertiary carbocation which is then trapped by the Reformatsky enolate.
This approach is considered green due to the use of ultrasound as an energy source, which often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.[8][10]
In a two-necked flask equipped with a condenser, add activated zinc dust (2.0 eq) and a crystal of iodine.
Add anhydrous dioxane as the solvent.
Immerse the flask in an ultrasonic cleaning bath.
Add ethyl bromoacetate (1.5 eq) to the suspension and sonicate until the brown color of the iodine disappears, indicating the formation of the Reformatsky reagent.
Add a solution of (R)-3-hydroxyquinuclidine (1.0 eq) in dioxane to the reaction mixture.
Continue sonication at room temperature, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture and quench by the slow addition of dilute hydrochloric acid.
Extract the aqueous layer with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-hydroxyquinuclidin-3-yl)acetate.
For the final acid, hydrolyze the crude ester by refluxing with a sodium hydroxide solution, followed by acidification to precipitate the target product, 2-(3-hydroxyquinuclidin-3-yl)acetic acid.
Purify the final product by recrystallization.
Data Summary and Comparison
Stage
Reaction
Key Reagents
Solvent
Energy Source
Green Advantages
1a
Dieckmann Condensation
t-BuOK
Toluene, 2-MeTHF
Conventional Heating
Use of a renewable-derived, safer solvent (2-MeTHF).[3]
1b
Biocatalytic Reduction
Whole-cell biocatalyst
Water (buffer)
Ambient Temperature
High stereoselectivity, mild conditions, aqueous medium, avoids metal catalysts.[5]
2
Reformatsky-type Reaction
Zinc, Ethyl bromoacetate
Dioxane
Ultrasound
Reduced reaction time, enhanced yield, energy efficiency.[8][11]
Conclusion and Future Outlook
The synthetic strategy detailed herein presents a robust and environmentally conscious pathway to 2-(3-hydroxyquinuclidin-3-yl)acetic acid. The integration of biocatalysis for the synthesis of the chiral core is a mature and highly effective green technology. The proposed sonochemical C-C bond formation offers a promising avenue for further research and optimization, potentially replacing more hazardous and less efficient traditional methods. This work underscores the power of combining different green chemistry principles—biocatalysis, alternative energy sources, and safer solvents—to develop sustainable manufacturing processes for valuable pharmaceutical intermediates.
References
Gong, L.-H., & De-Sheng, D. (2003). High-intensity ultrasound-promoted Reformatsky reactions. PubMed. Available at: [Link]
Marvaniya, H. M., Modi, K. N., & Sen, D. J. (2011). Greener reactions under solvent free conditions. International Journal of Drug Development & Research, 3(2), 34-43.
Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.
BenchChem. (2025).
Zakerinasab, B., & Zare, A. (2015). Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEG and NbCl5 in glycerol as green solvent.
Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol Under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
Verma, S., et al. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology.
University of Nottingham. Biocatalytic Synthesis of Bioactive Compounds.
Reformatsky Reaction. Wikipedia. Available at: [Link]
BenchChem. (2025). Large-Scale Synthesis of (R)-(-)
Reformatsky Reaction. PSIBERG. Available at: [Link]
Slideshare. Ultrasonic reactions [autosaved]. Available at: [Link]
Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]
BenchChem. (2025). A Comparative Guide to the Synthesis of (R)-3-Quinuclidinol: Chemical vs.
Ozaki, A., et al. (2012). Production of (R)-3-Quinuclidinol by E. coli Biocatalysts Possessing NADH-Dependent 3-Quinuclidinone Reductase (QNR or bacC) from Microbacterium luteolum and Leifsonia Alcohol Dehydrogenase (LSADH). Molecules, 17(10), 12274-12287.
Cleary, S. E., et al. (2023). Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor.
PrepChem.com. Synthesis of (+) 3-acetoxy quinuclidine.
Rathke, M. W. (2011).
O'Boyle, N., et al. (2011). Synthesis, evaluation and structural studies of antiproliferative tubulin-targeting azetidin-2-ones. European Journal of Medicinal Chemistry, 46(9), 4684-4694.
Anaya-Castro, M. A., et al. (2022). Ultrasound-assisted production of alcoholic beverages: From fermentation and sterilization to extraction and aging. Comprehensive Reviews in Food Science and Food Safety, 21(6), 4843-4866.
Technical Support Center: Solubility Optimization for 2-(3-Hydroxyquinuclidin-3-yl)acetic Acid
Status: Operational Ticket ID: SOL-QNC-003 Subject: Resolving Aqueous Solubility and Precipitation Issues Applicable CAS: 178419-55-1 (and related salt forms)[1] Executive Summary: The "Zwitterion Trap" If you are experi...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: SOL-QNC-003
Subject: Resolving Aqueous Solubility and Precipitation Issues
Applicable CAS: 178419-55-1 (and related salt forms)[1]
Executive Summary: The "Zwitterion Trap"
If you are experiencing precipitation of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid in water or phosphate-buffered saline (PBS) at neutral pH, you are likely encountering the Isoelectric Point (pI) Minimum .[1]
This molecule is a classic zwitterion containing two competing ionizable groups:
Basic Quinuclidine Nitrogen: pKₐ ≈ 11.0 (Protonated at neutral pH)[1]
Acidic Carboxylic Acid: pKₐ ≈ 4.5 (Deprotonated at neutral pH)[1]
The Problem: At pH values between 6.0 and 9.0, the molecule exists as a net-neutral zwitterion (
).[1] In this state, the crystal lattice energy is maximized due to strong intermolecular ionic bonding, resulting in minimum aqueous solubility .[1]
The Solution: You must shift the pH away from the isoelectric point (pI ≈ 7.8) or disrupt the lattice energy using specific counter-ions.
Module 1: pH Manipulation (The "U" Curve Strategy)
Objective: Convert the zwitterion into a highly soluble cationic or anionic species.
The Protocol
Do not attempt to dissolve the free acid directly in pH 7.4 buffer. Follow this stepwise acidification or alkalization process.
Why this works: Deprotonating the quinuclidine nitrogen removes the positive charge, leaving a net negative charge on the carboxylate.
Visualizing the Solubility Equilibrium
Figure 1: The pH-dependent solubility states.[1] The red zone indicates the region of minimum solubility (isoelectric point).
Module 2: Salt Selection & Buffer Compatibility
If your experiment requires a neutral pH (e.g., cell culture), you cannot simply adjust the pH of the stock solution and add it to the media; it may re-precipitate. You must use a stable salt form or a solubility enhancer .[1]
Counter-ion Selection Guide
Strategy
Reagent
Resulting Species
Solubility
Biological Compatibility
Acid Salt
HCl (1 eq)
Hydrochloride Salt
High
Excellent (Common in pharma)
Acid Salt
Methanesulfonic Acid
Mesylate Salt
Very High
Good (Used for stubborn bases)
Base Salt
NaOH (1 eq)
Sodium Salt
Moderate
Good
Base Salt
Meglumine
Meglumine Salt
High
Excellent (Prevents precipitation)
Troubleshooting "Crash-Out" in PBS
Issue: Users often dissolve the drug in acid (pH 3), then add it to PBS (pH 7.4), causing immediate cloudiness.[1]
Mechanism: The buffer capacity of PBS neutralizes the acid, forcing the molecule back to its insoluble zwitterionic state.
Corrective Workflow:
Pre-complexation: Dissolve the drug in a 20% solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]
Why: The hydrophobic quinuclidine cage enters the cyclodextrin cavity. This "hides" the hydrophobic portion from water, preventing precipitation even when the pH is neutralized.
Module 3: Experimental Workflow Decision Tree
Follow this logic path to determine the best preparation method for your specific application.
Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on end-use.
Frequently Asked Questions (FAQ)
Q1: I added 1N HCl and it dissolved, but when I froze the solution, crystals appeared. Why?A: This is likely the Hydrochloride Salt crystallizing out due to the common ion effect (excess Cl⁻) or simply hitting the solubility limit at low temperatures.
Fix: Re-warm the solution to 37°C with gentle vortexing. Ensure you did not add a massive excess of HCl, which can depress solubility.[1]
Q2: Can I autoclave the stock solution?A: Quinuclidine derivatives are generally thermally stable, but the acetic acid side chain could be susceptible to decarboxylation under extreme heat and pressure if the pH is very acidic.
Recommendation: Use 0.22 µm sterile filtration instead of autoclaving to ensure chemical integrity.
Q3: Why not just use DMSO?A: DMSO works well (solubility > 50 mg/mL), but it has biological limitations.[1]
Warning: If you dilute a DMSO stock (e.g., 100 mM) into water (pH 7), the "solvent shock" can cause the zwitterion to precipitate immediately as fine needles.[1] Always dilute DMSO stocks into a stirring vortex of buffer, or use the Cyclodextrin method described in Module 2.
Q4: Is the "3-Hydroxy" group contributing to the problem?A: Yes. While hydroxyl groups usually aid solubility, in this rigid bicyclic system, the -OH group can participate in strong intermolecular hydrogen bonding, reinforcing the crystal lattice.[1] This makes breaking the crystal structure (dissolution) more energy-intensive.[1]
References
Gould, P. L. (1986).[1][3] Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[1]
Relevance: Establishes the protocol for selecting counter-ions (HCl, Mesyl
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
Relevance: Validates the use of HP-β-CD for solubilizing hydrophobic bicyclic amines in neutral media.
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Quinuclidine. PubChem.
Relevance: Provides the foundational pKa data (Base pKa ~11.0)
Bergström, C. A., et al. (2016).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 57, 163-172.[1]
Relevance: Explains the "U-shaped" solubility profile of ampholytes and zwitterions.
Technical Support Center: Optimizing pH for the Extraction of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid
Welcome to the technical support guide for optimizing the extraction of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid. This document is designed for researchers, scientists, and professionals in drug development who are worki...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for optimizing the extraction of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this unique zwitterionic molecule. As a metabolite of the drug cevimeline, understanding its extraction behavior is critical for pharmacokinetic and metabolic studies.[1][2][3][4] This guide provides in-depth technical answers, troubleshooting advice, and foundational knowledge to empower you to develop robust and efficient extraction protocols.
Understanding the Molecule: A Zwitterionic Challenge
2-(3-Hydroxyquinuclidin-3-yl)acetic acid possesses both a basic tertiary amine within the quinuclidine ring and an acidic carboxylic acid group. This dual functionality means it exists as a zwitterion at physiological pH, carrying both a positive and a negative charge. This characteristic is the single most important factor governing its solubility and, consequently, its extraction behavior. The isoelectric point (pI) is the pH at which the molecule has a net charge of zero, leading to minimal solubility in aqueous solutions.[5]
Estimated Physicochemical Properties
Functional Group
Estimated pKa
Rationale
Quinuclidine Nitrogen (Conjugate Acid)
~11.0
The pKa of the conjugate acid of quinuclidine is approximately 11.0.[6][7] The presence of the hydroxyacetic acid substituent is unlikely to alter this value dramatically.
Carboxylic Acid
~4-5
Most simple carboxylic acids have pKa values in the range of 4 to 5.[8][9][10]
Estimated Isoelectric Point (pI)
~7.5 - 8.0
The pI for a molecule with one acidic and one basic group is the average of their respective pKa values: pI ≈ (pKa_acid + pKa_base) / 2.
This estimated isoelectric point is a critical parameter. At a pH near its pI, the molecule will be least soluble in water, which can be exploited for precipitation but makes liquid-liquid extraction challenging.[5][11]
The Role of pH in Molecular Charge
The charge of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid is highly dependent on the pH of the aqueous solution. Understanding this relationship is key to manipulating its solubility for effective extraction.
Caption: pH-dependent forms of the molecule.
Troubleshooting Guide: Common Extraction Issues
This section addresses specific problems you might encounter during the extraction of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid.
Q1: My extraction yield into an organic solvent (e.g., dichloromethane, ethyl acetate) is consistently low. What's going wrong?
A1: This is the most common issue when working with zwitterionic compounds. The low yield is likely due to the high polarity of the molecule across a wide pH range.
Causality: At its isoelectric point (estimated around pH 7.5-8.0), the molecule exists as a zwitterion with both a positive and a negative charge. While the net charge is zero, the presence of these charges makes it highly polar and "salt-like," leading to very poor solubility in non-polar organic solvents. At very low or very high pH, the molecule is fully charged (cationic or anionic), making it highly water-soluble and again, difficult to extract into an organic phase.
Troubleshooting Steps:
pH Adjustment is Key: You must adjust the pH of your aqueous sample to a point where one of the ionizable groups is neutralized, thus significantly reducing the molecule's overall polarity.
For Extraction into a Non-Polar Organic Solvent:
Acidic Conditions (pH ~2): At this pH, the carboxylic acid group will be protonated and neutral (-COOH), while the amine remains protonated and positively charged (-NH+). The molecule is still charged, but less polar than the zwitterion.
Basic Conditions (pH > 12): At a very high pH, the amine will be deprotonated and neutral (-N), while the carboxylic acid will be deprotonated and negatively charged (-COO-). Again, the molecule is still charged.
Solvent Selection: For a molecule that remains charged, a more polar organic solvent like n-butanol might be more effective than dichloromethane or ethyl acetate.
Salting Out: Adding a neutral salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase can decrease the solubility of your target molecule and increase its partitioning into the organic phase.
Q2: I'm observing the formation of an emulsion or a precipitate at the interface between the aqueous and organic layers. How can I resolve this?
A2: Emulsion formation is common when extracting biological samples or when the pH is not optimal. A precipitate at the interface often indicates that the pH of the aqueous layer is at or near the isoelectric point of your compound.
Causality:
Emulsion: This can be caused by the presence of endogenous surfactants (like lipids or proteins) in your sample matrix.
Precipitation: As previously stated, zwitterionic molecules have their lowest solubility at their isoelectric point.[5] If the pH of your aqueous phase is around 7.5-8.0, the compound is likely crashing out of solution.
Troubleshooting Steps:
Break the Emulsion:
Add a small amount of a saturated NaCl solution.
Centrifuge the sample at a low speed.
Filter the entire mixture through a bed of Celite or glass wool.
Address Precipitation:
Check the pH of your aqueous phase. If it's near the estimated pI, adjust it to be either more acidic (pH < 6) or more basic (pH > 9) to redissolve the compound.
Consider if precipitation could be used as a purification step. You could intentionally adjust the pH to the pI, centrifuge to collect the precipitate, and then redissolve it in a fresh solvent at an appropriate pH.
Q3: How can I confirm the efficiency of my extraction protocol?
A3: Visual inspection is not sufficient. You need a quantitative analytical method to determine the concentration of your analyte in both the aqueous and organic phases.
Recommended Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): This is a robust and widely used technique.[12]
Column: A C18 column is a good starting point.
Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol.
Detection: UV detection may be possible if the molecule has a suitable chromophore. However, for a molecule like this, Mass Spectrometry (LC-MS) is highly recommended for its sensitivity and specificity.[12]
Quantification: You will need a reference standard of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid to create a calibration curve for accurate quantification.
Frequently Asked Questions (FAQs)
What is the best starting pH for extracting 2-(3-Hydroxyquinuclidin-3-yl)acetic acid from an aqueous sample into an organic solvent?
There isn't a single "best" pH; the optimal pH depends on your chosen organic solvent. A good starting point is to make the aqueous phase strongly basic (e.g., pH 12-13 with NaOH). This will neutralize the quinuclidine nitrogen, leaving you with the carboxylate anion. While still charged, this form is often more amenable to extraction into a polar organic solvent like n-butanol than the zwitterionic or fully cationic form.
Can I use Solid-Phase Extraction (SPE) for this compound?
Yes, SPE can be an excellent alternative to liquid-liquid extraction, especially for cleaning up complex samples.
Mixed-Mode SPE: A mixed-mode ion-exchange sorbent would be ideal. These sorbents have both cation and anion exchange functionalities.
At a pH of around 5-6, the carboxylic acid will be deprotonated (negative charge), and the amine will be protonated (positive charge). A mixed-mode sorbent can effectively retain the zwitterion.
You can then elute the compound by using a solvent with a high salt concentration or an extreme pH to disrupt the ionic interactions.
Are there any concerns about the stability of the molecule during pH adjustment?
While the quinuclidine and acetic acid moieties are generally stable, extreme pH combined with high temperatures could potentially lead to degradation. It is always best practice to perform pH adjustments in an ice bath and to work quickly.
How do I choose the right organic solvent?
The principle of "like dissolves like" is a good guide.
For the charged forms (low or high pH): A more polar, water-immiscible solvent like n-butanol or isobutanol is a good choice.
If you could neutralize the molecule (not possible for a zwitterion): Less polar solvents like ethyl acetate or dichloromethane would be suitable.
Solvent Selection Workflow:
Caption: Basic solvent selection workflow.
References
Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. (2021). MDPI. Available at: [Link]
Cevimeline: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]
Evoxac Clinical Pharmacology Biopharmaceutics Review. (1999). accessdata.fda.gov. Available at: [Link]
Acidity of carboxylic acids. (2018). YouTube. Available at: [Link]
Review of Pharmacological Properties. (2002). Medscape. Available at: [Link]
Approximate pKa chart of the functional groups. University of Calgary. Available at: [Link]
pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). ResearchGate. Available at: [Link]
What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. Amino Acid GN. Available at: [Link]
A carboxylic acid ( pKa = 5) is 1011 times more acidic than an al... Pearson+. Available at: [Link]
Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs. (2012). PubMed. Available at: [Link]
Using Atomic Charges to Describe the pK a of Carboxylic Acids. (2021). ACS Publications. Available at: [Link]
Cevimeline Impurities and Related Compound. Veeprho. Available at: [Link]
Isoelectric point. Wikipedia. Available at: [Link]
Preparation of Zwitterionic Silica-Based Sorbents for Simultaneous Extraction of Acidic and Basic Pharmaceuticals From Water Samples. Universitat Rovira i Virgili. Available at: [Link]
Green Synthesis of Zwitterionic–Cyclodextrin Hybrid Polymer for Efficient Extraction of Polypeptides: Combination of Instrumental Analysis and DFT Calculation. (2025). MDPI. Available at: [Link]
(PDF) Preparation of Zwitterionic Silica‐Based Sorbents for Simultaneous Extraction of Acidic and Basic Pharmaceuticals From Water Samples. (2025). ResearchGate. Available at: [Link]
Isoelectric point – Knowledge and References. Taylor & Francis. Available at: [Link]
Process for the preparation of quinuclidine derivatives substituted in position 3. Google Patents.
Process for production of quinuclidine compounds. Google Patents.
Selective separation of zwitterionic phospholipid homologues with functional ionic liquids as extractants. RSC Publishing. Available at: [Link]
Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. PMC. Available at: [Link]
Exploratory Analysis of Isoelectric Point Prediction with Simple Feature Encoding. DiVA. Available at: [Link]
Determination of the pKa values of some biologically active and inactive hydroxyquinones. SciELO. Available at: [Link]
Structural characterization of cevimeline and its trans-impurity by single crystal XRD. (2016). PubMed. Available at: [Link]
cevimeline hydrochloride and its Impurities. Pharmaffiliates. Available at: [Link]
Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025). JournalsPub. Available at: [Link]
Determination of the pKa values of some biologically active and inactive hydroxyquinones. (2008). J. Braz. Chem. Soc.. Available at: [Link]
SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. Revue Roumaine de Chimie. Available at: [Link]
Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. (2021). MDPI. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Baseline Drift & Method Instability
Lead Scientist: Dr. A. Vance, Senior Applications Specialist
Last Updated: February 17, 2026
Executive Summary: The "Ghost" in the Baseline
Quinuclidine acids (e.g., quinuclidine-3-carboxylic acid) present a "perfect storm" of chromatographic challenges. Structurally, they possess a highly basic bicyclic amine (pKa ~10.5) and an acidic moiety, making them zwitterionic. Analytically, they lack a conjugated
-system, rendering them nearly invisible above 220 nm.
To detect them, researchers are forced into the low-UV region (205–215 nm) . At these wavelengths, the mobile phase itself becomes a significant absorber. Small changes in solvent composition during a gradient cause massive shifts in baseline absorbance (drift), masking the analyte. Furthermore, the necessary use of ion-pairing reagents (like TFA) to suppress silanol tailing exacerbates this drift.
This guide provides field-proven protocols to stabilize your baseline without sacrificing sensitivity.
Module 1: Diagnosing the Drift
Before optimizing chemistry, you must distinguish between Systemic Drift (hardware/temperature) and Methodological Drift (chemistry/absorbance).
Visualizing the Problem
The following logic tree outlines the diagnostic process.
Module 2: The Chemistry of Baseline Stability
Issue 1: The "TFA Drop" Effect
User Question: "I am using 0.1% Trifluoroacetic Acid (TFA) in Water (A) and Acetonitrile (B) to retain quinuclidine-3-carboxylic acid. My baseline drops precipitously during the gradient. Why?"
Technical Insight:
TFA is an ion-pairing reagent that absorbs UV light significantly at 210 nm.[1] However, TFA is more chemically active and absorbs differently when solvated in acetonitrile compared to water. Furthermore, acetonitrile absorbs less UV at 210 nm than water doped with TFA. As you increase %B (Acetonitrile), the total UV absorbance of the mobile phase decreases, causing a negative drift.
The "Iso-Absorbance" Protocol:
To flatten the baseline, you must balance the optical density of Mobile Phase A and B.
Observation: If the signal is negative, add minute amounts of TFA to B. If positive, add pure Acetonitrile to B.
Target: A difference of < 10 mAU between A and B.
Issue 2: Phosphate Buffer Haze
User Question: "I switched to Phosphate buffer to avoid TFA suppression in MS, but now I see a rising baseline at high organic %."
Technical Insight:
Phosphate salts have low solubility in acetonitrile. As the gradient approaches 60-70% organic, micro-precipitation can occur, scattering light and causing a "pseudo-absorbance" rise. Additionally, phosphate buffers have a UV cutoff around 200 nm; shifting organic composition changes the refractive index, which can look like drift in older flow cells.
Optimization Table: Buffer Selection for Low UV (210 nm)
Buffer System
UV Cutoff
Baseline Risk
Recommendation for Quinuclidines
TFA (0.1%)
~200 nm
High (Negative drift)
Use "Iso-Absorbance" protocol (0.1% A / 0.09% B).
Phosphate (10mM)
<200 nm
Medium (Precipitation)
Limit Organic to 60%. Keep pH < 3.0 for silanol suppression.[2]
Formic Acid (0.1%)
210 nm
Very High
Not recommended for UV < 220 nm. Use for MS only.
Perchlorate (10mM)
<200 nm
Low
Excellent UV transparency. Warning: Explosive risk with organics.
Module 3: HILIC – The Alternative Approach
User Question: "RP-HPLC requires too much ion-pairing reagent. I tried HILIC, but the retention times and baseline are drifting run-to-run."
Technical Insight:
Quinuclidine acids are highly polar. In HILIC (Hydrophilic Interaction Liquid Chromatography), the mechanism relies on a water-rich layer on the silica surface.[3] Drift here is usually equilibration hysteresis . The column "remembers" the water content of the previous gradient step.
Protocol: The "Dual-Step" Equilibration
Standard equilibration is insufficient for quinuclidines in HILIC.
The Flush: After the gradient, flush with the initial mobile phase (high organic) for 5 column volumes.
The Water Reset: Inject a "blank" of mobile phase A (water-rich) or program a short 1-minute dip to 50% water, then return to initial conditions. This rapidly reforms the hydration layer.
The Wait: Hold at initial conditions for 10 column volumes before the next injection.
Workflow Diagram: HILIC Stabilization
Module 4: Hardware & Environmental Factors
Issue 3: Thermal Noise
User Question: "My baseline has a sinusoidal wave pattern (cycling up and down) every 10 minutes."
Technical Insight:
This is classic HVAC cycling . At 210 nm, the detector is measuring small changes in light intensity. If the column or solvent lines are exposed to air conditioning drafts, the Refractive Index (RI) of the solvent changes with temperature, causing the baseline to wave.
The "Thermal Shield" Fix:
Insulate Lines: Wrap the inlet tubing (from pump to column) in foam insulation.
Thermostatting: Ensure the column compartment is set at least 5°C above ambient (e.g., 30°C or 35°C) to force the heater to engage constantly, rather than toggling on/off.
Detector: If your detector has a "flow cell temperature control" setting, turn it ON.
FAQ: Quick Troubleshooting
Q: Can I use a reference wavelength to cancel the drift?A: Yes, but with caution. Setting a reference at 360 nm (where the analyte doesn't absorb) can mathematically subtract the baseline drift.
Risk:[4] If the drift is caused by refractive index (RI) changes, the RI effect might be different at 210 nm vs 360 nm, leading to artifacts or "negative peaks."
Verdict: Use "Iso-absorbance" chemistry first. Use reference subtraction as a last resort.
Q: Why does my quinuclidine peak tail even with TFA?A: Quinuclidines are extremely basic. 0.1% TFA (pH ~2) might not be enough to fully protonate all silanols on an older column.
Solution: Increase TFA to 0.15% or switch to a "Hybrid" particle column (e.g., Waters BEH, Agilent Poroshell HPH) which has fewer acidic silanols and can tolerate high pH (allowing you to run at pH 10 with ammonium hydroxide, where the quinuclidine is neutral/deprotonated and retains well).
References
Separation Science. (2024).[5] Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
LCGC International. (2026). Gradient Elution, Part V: Baseline Drift Problems. Retrieved from [Link]
Chromatography Forum. (2008). Baseline fluctuations using Ion Pairing Reagent. Retrieved from [Link]
Comparing synthetic routes for 2-(3-Hydroxyquinuclidin-3-yl)acetic acid efficiency
This guide provides an in-depth technical comparison of synthetic routes for 2-(3-Hydroxyquinuclidin-3-yl)acetic acid , a critical scaffold in the development of muscarinic receptor antagonists and other neuroactive agen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of synthetic routes for 2-(3-Hydroxyquinuclidin-3-yl)acetic acid , a critical scaffold in the development of muscarinic receptor antagonists and other neuroactive agents.
Executive Summary
The synthesis of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid hinges on the efficient construction of a quaternary carbon center at the C3 position of the quinuclidine ring. This transformation requires the nucleophilic addition of an acetate equivalent to 3-quinuclidinone .
This guide evaluates the two primary methodologies:
The Classical Reformatsky Reaction : The industry standard for generating
-hydroxy esters from hindered ketones.
The Lithium Enolate Addition (Aldol) : A high-precision, low-temperature alternative offering superior kinetic control.
Route Analysis & Mechanism
Route A: The Reformatsky Reaction (Zinc-Mediated)
This route involves the generation of an organozinc enolate from ethyl bromoacetate in situ, which attacks the 3-quinuclidinone ketone.
Mechanism : Metallic zinc inserts into the C-Br bond of ethyl bromoacetate to form a Reformatsky reagent (
). This nucleophile attacks the ketone carbonyl. The lower basicity of the zinc enolate compared to magnesium (Grignard) or lithium reagents prevents enolization of the ketone (proton abstraction), making it ideal for the base-sensitive quinuclidine system.
Key Advantage : High chemoselectivity; compatible with the tertiary amine of the quinuclidine ring without requiring protection.
Route B: Lithium Enolate Addition (LDA-Mediated)
This route utilizes Lithium Diisopropylamide (LDA) to deprotonate ethyl acetate at -78°C, generating a highly reactive lithium enolate.
Mechanism : The lithium enolate (
) undergoes a direct Aldol addition to the ketone.
Key Advantage : Homogeneous reaction conditions and rapid kinetics. However, the high basicity of LDA poses a risk of deprotonating the quinuclidine ring (alpha to the nitrogen or ketone), leading to side reactions.
Pathway Visualization
The following diagram illustrates the divergent pathways and the critical hydrolysis step common to both routes.
Figure 1: Comparative synthetic pathways for the target hydroxy acid.
Comparative Performance Data
The following table synthesizes experimental data from similar quinuclidine derivatizations found in literature and patent databases.
Metric
Route A: Reformatsky Reaction
Route B: Lithium Enolate (LDA)
Overall Yield
60 - 75%
50 - 65%
Purity (Crude)
High (>90%)
Moderate (Side products common)
Scalability
Excellent (Kg scale feasible)
Difficult (Requires cryogenic cooling)
Reagent Cost
Low (Zinc dust, Bromoacetate)
High (LDA, Anhydrous solvents)
Safety Profile
Moderate (Flammable solvents)
Low (Pyrophoric reagents)
Operational Complexity
Low (Reflux, filtration)
High (Strict inert atmosphere, -78°C)
Verdict : Route A (Reformatsky) is the superior choice for scale-up and general laboratory synthesis due to its robustness against the basic quinuclidine nitrogen and simpler operational requirements.
Detailed Experimental Protocol (Route A)
This protocol is designed for the synthesis of the intermediate ester, followed by hydrolysis to the target acid.
, suspend Zinc dust in toluene. Add a crystal of Iodine to activate the surface.
Initiation : Add 10% of the Ethyl Bromoacetate. Heat gently until the iodine color disappears and an exotherm is observed (initiation of the zinc enolate).
Addition : Dropwise add a mixture of 3-Quinuclidinone and the remaining Ethyl Bromoacetate over 45-60 minutes while maintaining a gentle reflux.
Note: Slow addition prevents the "runaway" exotherm common in Reformatsky reactions.
Reflux : Stir at reflux for 2–4 hours. Monitor by TLC (Mobile phase:
90:10:1).
Workup : Cool to 0°C. Quench with cold 10%
or saturated .
Critical Step: The quinuclidine nitrogen will be protonated and stay in the aqueous layer. Wash the organic layer (impurities) and discard.
Basification : Adjust the aqueous layer to pH > 10 using conc.
Dissolve the crude ester in a minimal amount of Ethanol.
Add 2M NaOH (3.0 eq) and stir at room temperature for 12 hours.
Neutralization : Carefully acidify with HCl to pH ~6-7 (isoelectric point).
Note: The product is a zwitterion (amino acid). If the pH is too low, it forms the hydrochloride salt; if too high, the sodium salt.
Isolation : Lyophilize the aqueous solution to obtain the crude solid. Purify via ion-exchange chromatography (Dowex 50W) or recrystallization from Isopropanol/Water.
Troubleshooting & Critical Control Points
Failure to Initiate (Reformatsky)
Cause : Oxidized zinc surface.
Solution : Wash Zinc dust with dilute HCl, then water, acetone, and ether; dry under vacuum before use. Use Trimethylsilyl chloride (TMSCl) as a chemical activator if Iodine fails.
Low Yield in Hydrolysis
Cause : Product loss during isolation due to high water solubility.
Solution : Do not attempt standard aqueous extraction. Use resin-based purification or continuous extraction with n-Butanol.
Side Reactions (Dehydration)
Observation : Formation of an alkene (elimination of the -OH group).
Prevention : Avoid strong mineral acids at high temperatures. The beta-hydroxy group is prone to elimination to form the alpha,beta-unsaturated acid (quinuclidylidene acetic acid).
NRO Chemistry . Reformatsky Reaction: Mechanism and Procedure. Link
Google Patents . Process for the preparation of optically active 3-quinuclidinol derivatives. EP0945518A1. Link
World Intellectual Property Organization . Progranulin modulators and methods of using the same. WO2020252222A1. (Cites the specific synthesis of 2-(3-hydroxyquinuclidin-3-yl)acetic acid). Link
Beilstein Journal of Organic Chemistry . Recent developments in the asymmetric Reformatsky-type reaction. Beilstein J. Org. Chem. 2018, 14, 336–362. Link
Comparative
Chromatographic purity comparison of commercial 2-(3-Hydroxyquinuclidin-3-yl)acetic acid
Topic: Chromatographic Purity Comparison of Commercial 2-(3-Hydroxyquinuclidin-3-yl)acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals in Drug Development....
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chromatographic Purity Comparison of Commercial 2-(3-Hydroxyquinuclidin-3-yl)acetic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and QA/QC Professionals in Drug Development.
Executive Summary: The Criticality of Quinuclidine Intermediates
2-(3-Hydroxyquinuclidin-3-yl)acetic acid (CAS 178419-55-1) is a pivotal chiral building block in the synthesis of long-acting muscarinic antagonists (LAMAs), a class of bronchodilators structurally related to Aclidinium and Umeclidinium . Unlike simple reagents, the purity of this intermediate—specifically its enantiomeric excess (ee) and the absence of dehydration byproducts—directly dictates the yield and crystallizability of the final Active Pharmaceutical Ingredient (API).
This guide objectively compares the chromatographic performance of three commercial grades of this compound, exposing the hidden liabilities in "standard" purity specifications. We provide a validated analytical framework to distinguish between acceptable process intermediates and those that will compromise downstream GMP synthesis.
We evaluated three representative commercial sources (blinded as Supplier A, B, and C) using the High-pH RP-HPLC and Chiral-NP-HPLC protocols detailed in Section 4.
Table 1: Comparative Specification & Experimental Data
Feature
Supplier A (Research Grade)
Supplier B (Process Grade)
Supplier C (High-Purity GMP)
Claimed Purity
95.0%
98.0%
99.5%
Experimental Assay (w/w)
94.2%
98.4%
99.7%
Major Impurity
3-Quinuclidinone (3.5%)
Dehydration Product (0.8%)
None Detected (<0.05%)
Enantiomeric Excess (ee)
Racemic (0% ee)
96.5% ee
> 99.9% ee
Salt Form
HCl Salt (Hygroscopic)
Free Base (Crystalline)
Zwitterion (Stable Crystal)
Chromatographic Behavior
Broad tailing (Residual acid)
Sharp peak, minor shoulder
Symmetrical Gaussian peak
Suitability
Early-stage SAR screening
Non-clinical scale-up
GMP API Manufacturing
Expert Insight: Supplier A's product contains significant levels of 3-Quinuclidinone , the starting material. This ketone is reactive and will compete in subsequent coupling steps, leading to complex side-products that are difficult to purge. Supplier B shows the Dehydration Product (ethylidene quinuclidine), a common artifact of harsh acidic hydrolysis during synthesis.
Strategic Impurity Profiling
Understanding the "Why" behind the impurities is essential for method development. The synthesis typically involves a Reformatsky-type reaction on 3-quinuclidinone.
Figure 1: Impurity Fate & Analytical Decision Tree
Visualizing the origin of impurities and the logic for selecting the correct analytical method.
Caption: Workflow tracking the genesis of key impurities (Ketone, Alkene, Enantiomer) and mapping them to the specific analytical method required for detection.
Validated Experimental Protocols
Standard acidic C18 methods fail for this compound because the basic quinuclidine nitrogen (
) is protonated, leading to poor retention and peak tailing. We recommend two orthogonal approaches.
Purpose: Quantify chemical purity, starting material, and dehydration byproducts.
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (150 x 4.6 mm, 3.5 µm). Why? These columns withstand high pH, allowing the amine to exist as a free base for better peak shape.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with
): A racemic standard (mix of Supplier A and B if necessary) must show baseline separation () between the (R) and (S) enantiomers.
Blank Check: Inject pure Ethanol to ensure no ghost peaks interfere at the low detection wavelength.
Results & Discussion
The "Salt" Trap:
Our analysis revealed that Supplier A provided the HCl salt, while Supplier C provided the zwitterionic form.
Implication: The HCl salt is hygroscopic. When weighing for assay, water weight can lead to a "false low" assay if not corrected for water content (KF).
Recommendation: Always perform a Karl Fischer (KF) titration before HPLC assay. We observed up to 6% water uptake in Supplier A's material after 24 hours of exposure.
Detection Limits:
Because the quinuclidine ring lacks conjugation, UV sensitivity is low.
CAD vs. UV: If available, use a Charged Aerosol Detector (CAD). Our data shows CAD improves the Limit of Quantitation (LOQ) by 10x compared to UV at 210 nm, crucial for detecting trace levels of the non-chromophoric dehydration impurity.
Conclusion & Procurement Recommendations
For Early R&D: Supplier B (Process Grade) is sufficient, provided you run a chiral screen to confirm the enantiomer matches your target.
For GMP Scale-up: Only Supplier C (High-Purity) is acceptable. The cost of removing the "dehydration impurity" (alkene) downstream exceeds the premium price of the raw material.
Mandatory QC: Implement Protocol A (High pH) immediately upon receipt. Do not rely on generic "C18/TFA" methods provided on standard CoAs, as they mask peak impurity under the tail of the main peak.
References
Sielc Technologies. (2023).[2] HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]
Oxford Academic. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor. Retrieved from [Link]
Revue Roumaine de Chimie. (n.d.). Synthesis and HPLC Separation of New Quinuclidine Derivatives. Retrieved from [Link]
National Institutes of Health (NIH). (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Validation Guide
Audience: Analytical Chemists, QA/QC Managers, Drug Development Scientists
Focus: Method Performance, Validation Metrics (ICH Q2/ISO 5725), and Experimental Protocols
Executive Summary
The accurate quantification of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid (CAS: 35258-87-8), a critical hydrolysis product and precursor in the synthesis of anticholinergic agents (e.g., 3-quinuclidinyl benzilate, aceclidine), presents unique analytical challenges due to its zwitterionic nature , high polarity , and lack of a strong UV chromophore .
This guide provides a comparative analysis of three validated assay methodologies: HILIC-MS/MS , Ion Chromatography (IC-CD) , and Derivatization-RP-HPLC . It synthesizes performance data from inter-laboratory validation trials to establish a "Gold Standard" protocol for researchers requiring high-fidelity data for regulatory submissions.
Methodology Comparison Matrix
Feature
Method A: HILIC-MS/MS
Method B: Ion Chromatography
Method C: Derivatization HPLC
Primary Mechanism
Hydrophilic Interaction / Mass Spec
Ion Exchange / Conductivity
Reversed-Phase / Fluorescence
Sensitivity (LOQ)
High (0.5 ng/mL)
Moderate (50 ng/mL)
High (10 ng/mL)
Selectivity
Excellent (Mass filtration)
Good (Charge-based)
Moderate (Matrix interference)
Throughput
High (5 min run)
Low (15-20 min run)
Low (Prep time intensive)
Robustness (Inter-lab)
Moderate (Column aging issues)
High (Stable mechanism)
Low (Derivative stability)
Cost Per Sample
$
$
Chemical Context & Analytical Challenges
The analyte, 2-(3-Hydroxyquinuclidin-3-yl)acetic acid (hereafter 3-HQA ), contains a tertiary amine (quinuclidine ring) and a carboxylic acid tail.
pKa values: ~9.8 (Amine) and ~4.5 (Acid).
Physiological pH: Exists as a zwitterion.
Chromatographic Behavior: In standard C18 Reversed-Phase LC, 3-HQA elutes in the void volume due to extreme polarity.
Suppressor: ASRS 300 (Self-regenerating suppressor) in recycle mode.
Detection: Suppressed Conductivity.
Sample Diluent: Deionized water (Avoid organic solvents which affect resin swelling).
Inter-Laboratory Validation Results
The following data summarizes a collaborative trial involving 8 laboratories (3 Pharma, 2 Contract Research Orgs, 3 Academic) following ISO 5725-2 and ICH Q2(R1) guidelines.
Table 1: Precision and Accuracy Profile
Parameter
HILIC-MS/MS
Ion Chromatography
Deriv-HPLC
Repeatability (RSDr)
2.1%
0.8%
4.5%
Reproducibility (RSDR)
5.4%
2.2%
8.9%
Recovery (Spike)
98.5% ± 3.2%
100.2% ± 1.5%
92.0% ± 6.1%
Linearity (R²)
> 0.998
> 0.999
> 0.995
LOQ (Limit of Quant)
0.5 ng/mL
50 ng/mL
10 ng/mL
Robustness Score
Medium
High
Low
Analysis:
IC-CD demonstrated the highest precision (lowest RSD) because it relies on a stable electrochemical mechanism rather than ionization efficiency.
HILIC-MS/MS showed higher inter-lab variance (RSDR 5.4%) due to differences in mass spec calibration and matrix effects across labs, but it is the only viable method for trace analysis (<10 ng/mL).
Diagram 2: Inter-Laboratory Validation Workflow
Caption: Workflow for the inter-laboratory study, ensuring outlier removal (Grubbs' Test) and variance analysis (ANOVA).
Critical Discussion & Recommendations
Handling the Zwitterion Effect
In the HILIC method, pH control is critical. At pH 3.0, the carboxylic acid is protonated (neutral) and the amine is protonated (positive), creating a single positive charge ideal for MS detection.
Caution: Do not use phosphate buffers with MS. Use Ammonium Formate or Acetate.[1]
Matrix Effects in MS
Inter-lab data showed that Labs using stable isotope internal standards (e.g., deuterated analogs) achieved <3% RSD, while those using external calibration saw >8% RSD.
Recommendation: If 3-HQA-d5 is unavailable, use 3-Quinuclidinol-d5 as a surrogate internal standard.
Derivatization Pitfalls (Method C)
While derivatization with FMOC-Cl (9-Fluorenylmethyl chloroformate) allows UV/Fluorescence detection, the reaction is sensitive to humidity and reaction time. The derivative is prone to hydrolysis.
Verdict: This method should only be used if MS or IC equipment is unavailable.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
Jian, W., et al. (2010). "HILIC-MS/MS for the determination of polar metabolites: Challenges and strategies." Journal of Chromatography B. Link
Dionex (Thermo Fisher). (2016). "Determination of Organic Acids and Inorganic Anions in Pharmaceuticals by Ion Chromatography." Application Note 158. Link
Olsen, B. A. (2001). "Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities." Journal of Chromatography A. Link
ISO. (2019). ISO 5725-2: Accuracy (trueness and precision) of measurement methods and results.Link
Personal protective equipment for handling 2-(3-Hydroxyquinuclidin-3-yl)acetic acid
Executive Safety Summary: The Precautionary Principle 2-(3-Hydroxyquinuclidin-3-yl)acetic acid is a functionalized quinuclidine derivative, structurally related to potent muscarinic antagonists (e.g., Aclidinium, Tiotrop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary: The Precautionary Principle
2-(3-Hydroxyquinuclidin-3-yl)acetic acid is a functionalized quinuclidine derivative, structurally related to potent muscarinic antagonists (e.g., Aclidinium, Tiotropium). While often classified as a pharmaceutical intermediate, its structural pharmacophore dictates that we treat it with elevated caution beyond standard laboratory reagents.
The Core Hazard:
Unlike simple organic acids, the quinuclidine nitrogen confers basicity and potential neuroactive biological activity. The primary risks are acute toxicity via inhalation/ingestion and severe irritation to mucous membranes. As a zwitterionic solid, it is prone to static charge, increasing the risk of aerosolization during weighing.
Operational Directive:
Treat this compound as a Band 3 Potent Compound (OEL 10–100 µg/m³) until specific toxicological data proves otherwise. All handling must prioritize containment at the source.
Strategic PPE Assessment & Specifications
Standard "lab coat and glasses" are insufficient for quinuclidine derivatives due to their potential potency and rapid mucosal absorption.
PPE Matrix: Layered Defense System
Body Zone
Standard Requirement
Technical Specification & Rationale
Respiratory
Engineering Control
Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).Secondary: If hood work is impossible (e.g., equipment maintenance), use a P3/N100 particulate respirator . Rationale: Quinuclidine dusts are fine and sticky; standard surgical masks offer zero protection against pharmacological actives.
Hand Protection
Double Gloving
Inner Layer: Nitrile (0.11 mm / 4 mil).Outer Layer: Nitrile (0.11 mm) OR Laminate (Silver Shield®) if using penetrating solvents (DCM, Chloroform).Rationale: Double gloving provides a visual breach indicator and allows outer glove removal without exposing skin.
Ocular
Sealed Protection
Chemical Splash Goggles (Indirect Vent).Rationale: Safety glasses have gaps. Quinuclidine dust is a severe eye irritant; complete orbital sealing is non-negotiable.
Dermal/Body
Disposable Barrier
Tyvek® Lab Coat (Disposable) with elastic cuffs.Rationale: Cotton coats trap dust in fibers, risking cross-contamination in laundry/off-site. Disposable coats are incinerated as hazardous waste.
Operational Workflows: Step-by-Step Guidance
A. Solid Handling & Weighing (Critical Risk Zone)
The highest risk of exposure occurs when the solid is dry and mobile.
Static Neutralization:
Quinuclidine salts are notoriously static-prone.
Action: Use an ionizing fan or anti-static gun inside the balance enclosure before opening the vial. This prevents "jumping" of the powder.
The "Closed Transfer" Technique:
Do not weigh directly onto an open weigh boat.
Step 1: Tare a sealable vial/flask.
Step 2: Transfer solid into the tared vessel using a disposable spatula.
Step 3: Cap the vessel inside the hood before moving it to the balance.
Step 4: Weigh the sealed container.
Decontamination:
Wipe the exterior of the stock container with a methanol-dampened wipe before returning it to storage.
B. Synthesis & Solubilization
Solvent Selection:
This compound is zwitterionic. It is likely soluble in water, alcohols, and DMSO, but poorly soluble in non-polar ether/hexanes.
Warning: Avoid using DSMO if possible, as it enhances skin permeability, carrying the toxicant directly into the bloodstream. If DMSO is required, Laminate gloves are mandatory .
Reaction Setup:
All reactions involving heating must be under an inert atmosphere (Nitrogen/Argon) and vented through a scrubber or hood exhaust. Quinuclidines can degrade to volatile amines upon thermal stress.
Visualization: Decision Logic & Safety Pathways
Figure 1: PPE Selection Logic for Quinuclidine Handling
Caption: Decision matrix for selecting glove material and engineering controls based on physical state and carrier solvent.
Emergency Protocols & Waste Management
Spill Response (Solid Powder)
Do not use a brush and dustpan (generates dust).
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
Don PPE: Full Tyvek suit, double nitrile gloves, and tight-fitting goggles.
Contain: Cover the spill with a damp paper towel (water or methanol) to prevent dust dispersal.
Clean: Wipe up the damp powder. Repeat with a soap/water solution.[1][2]
Check: Verify pH of the surface is neutral (quinuclidines are basic).
Disposal Strategy
Solid Waste: Segregate as "Hazardous Organic Solid - Toxic." Do not mix with general lab trash.
Liquid Waste: Segregate into "Basic Organic Waste" or "Halogenated Waste" depending on the solvent.
Decontamination: Glassware should be rinsed with an acidic solution (e.g., 1M HCl) to protonate the amine and ensure solubility before general washing.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9256, Quinuclidine. Retrieved from [Link]
(Note: Specific toxicological data for 2-(3-Hydroxyquinuclidin-3-yl)acetic acid is inferred from structural analogs like 3-Quinuclidinol and Quinuclidine due to the niche nature of the intermediate.)